Product packaging for Ethyl 5-chloro-4,6-dihydroxynicotinate(Cat. No.:CAS No. 846541-71-7)

Ethyl 5-chloro-4,6-dihydroxynicotinate

Cat. No.: B189554
CAS No.: 846541-71-7
M. Wt: 217.6 g/mol
InChI Key: SEFFUTOCCLZPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-chloro-4,6-dihydroxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO4 and its molecular weight is 217.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO4 B189554 Ethyl 5-chloro-4,6-dihydroxynicotinate CAS No. 846541-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFFUTOCCLZPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716128
Record name Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846541-71-7
Record name Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-chloro-4,6-dihydroxynicotinate: An Obscure Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 5-chloro-4,6-dihydroxynicotinate remains a chemical entity with a notable lack of comprehensive scientific documentation. While its fundamental chemical identity is established, a thorough investigation of publicly available data reveals a significant scarcity of in-depth technical information, experimental protocols, and biological activity studies.

This guide serves to consolidate the limited available information on this compound and to highlight the current knowledge gaps.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Basic chemical information has been compiled from various chemical supplier databases.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonym 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester[1]
CAS Number 846541-71-7[1][2]
Molecular Formula C₈H₈ClNO₄[1][2]
Molecular Weight 217.61 g/mol [2]

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound. No studies have been identified that investigate its potential pharmacological effects, mechanism of action, or any associated signaling pathways. This lack of data presents a significant opportunity for future research to explore the potential of this compound in various therapeutic areas.

Spectroscopic Data

No published spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound could be located. Such data would be crucial for the unambiguous identification and characterization of the compound.

Future Outlook

The current state of knowledge regarding this compound is rudimentary. Its existence is confirmed through chemical catalogs, but its synthesis, properties, and potential applications remain largely unexplored. For researchers in drug discovery and medicinal chemistry, this compound represents a novel scaffold that warrants further investigation. The development of a reliable synthetic route would be the first critical step to enable the exploration of its physicochemical properties and biological activities. Such studies could unveil novel therapeutic potentials for this understudied molecule.

Logical Relationship Diagram

Logical_Relationship cluster_Core_Information This compound cluster_Status Information Availability A Chemical Identity (CAS: 846541-71-7) Status_A Established A->Status_A is B Synthesis Status_B Not Documented B->Status_B is C Physicochemical Properties Status_C Undetermined C->Status_C is D Biological Activity Status_D Unknown D->Status_D is E Signaling Pathways Status_E Unknown E->Status_E is

References

Ethyl 5-chloro-4,6-dihydroxynicotinate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document serves as a technical overview of the chemical compound Ethyl 5-chloro-4,6-dihydroxynicotinate. Our comprehensive search of available scientific literature and chemical databases has revealed limited publicly accessible data for this specific molecule. This guide presents the currently available information and highlights areas where further research is required.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. The foundational structure and key identifiers are summarized below.

Chemical Structure:

While a 2D structure can be readily drawn from its IUPAC name, experimentally determined crystallographic data to confirm bond angles and lengths are not currently available in public databases.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 846541-71-7N/A
Molecular Formula C₈H₈ClNO₄N/A
Synonyms 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl esterN/A

Physicochemical Properties

Quantitative physicochemical properties such as melting point, boiling point, solubility, and pKa for this compound are not well-documented in publicly available literature. This information is crucial for understanding the compound's behavior in various experimental and physiological settings.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 217.61 g/mol Calculated
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
pKa Not ReportedN/A

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not described in the surveyed literature. While general synthetic routes for similar substituted nicotinic acid esters may exist, a specific and validated protocol for this compound is not available.

Furthermore, characterization data, which is essential for confirming the identity and purity of a synthesized compound, is absent. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): No spectral data or peak assignments have been published.

  • Mass Spectrometry (MS): While the exact mass can be calculated, no experimental mass spectra are available to confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: No data is available to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): No established methods for purity assessment are documented.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound. Consequently, information regarding its mechanism of action, potential therapeutic targets, and involvement in any signaling pathways is unknown. In the absence of such data, the creation of diagrams for signaling pathways or experimental workflows is not possible.

Future Research and Conclusion

The lack of comprehensive data for this compound presents an opportunity for original research. The synthesis, full physicochemical characterization, and biological evaluation of this compound are necessary to understand its potential applications.

Logical Relationship for Future Research:

cluster_0 Chemical Synthesis and Characterization cluster_1 Biological Evaluation synthesis Synthesis Protocol Development purification Purification Methodology synthesis->purification Crude Product characterization Spectroscopic & Chromatographic Analysis purification->characterization Purified Compound screening Initial Biological Screening characterization->screening Characterized Compound target_id Target Identification screening->target_id Identified Activity moa Mechanism of Action Studies target_id->moa Validated Target

An In-Depth Technical Guide to Ethyl 5-chloro-4,6-dihydroxynicotinate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloro-4,6-dihydroxynicotinate (CAS Number: 846541-71-7) is a substituted dihydroxynicotinate ester that serves as a valuable intermediate in synthetic organic chemistry. While direct biological activity of this compound is not extensively documented, its structural features make it a key precursor for the synthesis of various heterocyclic compounds, particularly fused pyridine derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role as a synthetic intermediate, and the biological activities of the downstream molecules that can be synthesized from it, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a fine chemical primarily used for research and development purposes.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 846541-71-7[1][3][4][5]
IUPAC Name This compound[3]
Synonyms 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester, Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate[3]
Chemical Formula C₈H₈ClNO₄[1][3]
Molecular Weight 217.61 g/mol [1][4][5]
Purity Typically ≥95%[1][4]

Synthetic Utility and Experimental Protocols

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex heterocyclic systems. The dihydroxypyridine core, functionalized with a chloro group and an ethyl ester, provides multiple reactive sites for elaboration. A significant application is in the synthesis of triazolopyridines, a class of compounds with diverse and potent biological activities.

Hypothetical Synthesis of a Triazolopyridine Derivative

Below is a detailed, generalized experimental protocol for the synthesis of a triazolopyridine derivative from a dihydroxypyridine precursor like this compound. This protocol is based on established synthetic routes for triazolopyridines.

Step 1: Chlorination of the Hydroxyl Groups

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a chlorinating agent like phosphorus oxychloride (POCl₃) (2.5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with ice-water. The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dichlorinated pyridine intermediate.

Step 2: Amination

  • Reaction Setup: The dichlorinated intermediate (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like isopropanol. A desired amine (1.2 eq) is added to the solution.

  • Reaction Conditions: The reaction is heated to 80-100 °C for 8-12 hours.

  • Work-up and Isolation: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the aminated pyridine derivative.

Step 3: Hydrazinolysis

  • Reaction Setup: The aminated pyridine ester (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (10.0 eq) is added.

  • Reaction Conditions: The mixture is refluxed for 12-24 hours.

  • Work-up and Isolation: The reaction mixture is cooled, and the resulting solid precipitate (the hydrazide) is collected by filtration, washed with cold ethanol, and dried.

Step 4: Triazole Ring Formation

  • Reaction Setup: The hydrazide (1.0 eq) is suspended in an excess of an appropriate orthoester (e.g., triethyl orthoformate) or treated with another cyclizing agent like formic acid.

  • Reaction Conditions: The mixture is heated at reflux for 6-10 hours.

  • Work-up and Isolation: The excess reagent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final triazolopyridine derivative.

G cluster_0 Synthesis of Triazolopyridine Derivative A Ethyl 5-chloro-4,6- dihydroxynicotinate B Dichlorinated Pyridine Intermediate A->B Chlorination (POCl₃) C Aminated Pyridine Derivative B->C Amination (R-NH₂) D Pyridine Hydrazide C->D Hydrazinolysis (N₂H₄·H₂O) E Triazolopyridine Product D->E Cyclization (e.g., HC(OEt)₃)

Caption: Synthetic workflow for a triazolopyridine derivative.

Biological Activities of Downstream Derivatives

While this compound itself is a synthetic intermediate, the triazolopyridine scaffolds derived from it have been reported to exhibit a wide range of biological activities. These activities are highly dependent on the specific substitutions made during the synthesis.

Biological Target/ActivityExample Derivative ClassReported EffectsPotential Therapeutic Area
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4) Substituted triazolopyridinesInhibition of BRD4, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2]Oncology
Microbial Enzymes Functionalized triazolopyridinesInhibition of bacterial growth.Infectious Diseases
Oxidative Stress Pathways Various triazolopyridine hybridsScavenging of free radicals and reduction of oxidative damage.Inflammatory Diseases, Neurodegeneration

Potential Mechanism of Action: Targeting the BRD4 Signaling Pathway

One of the most promising applications for triazolopyridine derivatives is the inhibition of BET proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes. By inhibiting BRD4, these compounds can downregulate the expression of cancer-promoting genes.

The mechanism involves the triazolopyridine derivative binding to the acetyl-lysine binding pocket of the bromodomain of BRD4. This competitive binding prevents the association of BRD4 with acetylated histones on chromatin, thereby disrupting the transcriptional machinery required for the expression of oncogenes like c-Myc. This leads to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway BRD4 Signaling Pathway Inhibition BRD4 BRD4 TF_Complex Transcriptional Machinery BRD4->TF_Complex activates Histones Acetylated Histones Histones->BRD4 recruits Oncogenes Oncogene (e.g., c-Myc) Transcription TF_Complex->Oncogenes Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor Triazolopyridine Derivative Inhibitor->BRD4 inhibits

Caption: Inhibition of the BRD4 signaling pathway.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its value is not in its own biological activity, but in its utility as a scaffold for the synthesis of pharmacologically active compounds, most notably triazolopyridines. Researchers and drug development professionals can leverage the reactivity of this compound to generate libraries of novel molecules for screening against a variety of therapeutic targets, including those in oncology and infectious diseases. The continued exploration of derivatives synthesized from this versatile building block is a promising avenue for the development of new therapeutics.

References

An In-depth Technical Guide to Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the fundamental physicochemical properties of Ethyl 5-chloro-4,6-dihydroxynicotinate, a compound of interest to researchers and professionals in the fields of chemistry and drug development. This document summarizes its molecular formula and weight, and presents a relevant experimental protocol to highlight synthetic methodologies applicable to this class of compounds.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry calculations to spectroscopic analysis.

PropertyValue
Molecular Formula C8H8ClNO4[1][2][3]
Molecular Weight 217.60642 g/mol [1]
IUPAC Name This compound[2]
Synonyms 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl ester[2]
CAS Number 846541-71-7[2]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate [4]

This procedure details the conversion of a dihydroxynicotinate to a dichloronicotinate, a key synthetic step that highlights the reactivity of the hydroxyl groups on the pyridine ring.

Materials:

  • Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

  • Phosphorus oxychloride (POCl₃, 500 mL)

  • Ice water

  • Ethyl acetate (EtOAc)

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction flask, slowly add ethyl 4,6-dihydroxynicotinate (60 g) to phosphorus oxychloride (500 mL).

  • Heat the resulting mixture and maintain it at reflux for 2 hours.

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the residue into ice water and stir the mixture for 30 minutes.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash them with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under vacuum to yield the final product, ethyl 4,6-dichloronicotinate.

Yield: 65 g (90% yield)[4]

This protocol demonstrates a robust method for the chlorination of dihydroxypyridine derivatives, a reaction type that could be adapted for the synthesis of other chlorinated nicotinic acid esters.

Conceptual Relationships

The following diagram illustrates the logical connection between the chemical's name, its elemental composition (formula), and its calculated mass (molecular weight). Understanding these relationships is fundamental to chemical characterization and analysis.

Conceptual Relationship of Chemical Properties A This compound B Molecular Formula C8H8ClNO4 A->B is represented by C Molecular Weight 217.606 g/mol B->C corresponds to

Caption: Relationship between chemical name, formula, and molecular weight.

References

Spectroscopic Data for Ethyl 5-chloro-4,6-dihydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 5-chloro-4,6-dihydroxynicotinate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and known spectroscopic values for analogous compounds. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such data are also provided. A graphical workflow for spectroscopic analysis is included to guide researchers in the characterization of novel compounds.

Introduction

This compound (C₈H₈ClNO₄) is a substituted dihydroxypyridine derivative. The structural elucidation of such novel compounds is fundamental in drug discovery and development, relying heavily on a combination of spectroscopic techniques. This guide focuses on the three primary methods for organic compound characterization: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the functional groups present in the molecule and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-14Broad Singlet1HOH (H-bonded)
~10-12Broad Singlet1HOH (H-bonded)
~8.0-8.5Singlet1HH-2 (Pyridine ring)
4.2-4.4Quartet2H-OCH₂CH₃
1.2-1.4Triplet3H-OCH₂CH₃

Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
165-175C=O (Ester)
155-165C-4, C-6 (Hydroxypyridine)
145-155C-2 (Pyridine ring)
115-125C-5 (Pyridine ring)
105-115C-3 (Pyridine ring)
60-65-OCH₂CH₃
13-15-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3200-3600Broad, StrongO-H stretchHydroxyl groups
2850-3000MediumC-H stretchAlkyl groups
1700-1730StrongC=O stretchEster carbonyl
1550-1650Medium-StrongC=C and C=N stretchPyridine ring
1200-1300StrongC-O stretchEster
1000-1100MediumC-O stretchHydroxyl groups
750-850MediumC-Cl stretchChloro group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioInterpretationNotes
217/219[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
172/174[M - C₂H₅O]⁺Loss of the ethoxy group from the ester.
144/146[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide.
45[C₂H₅O]⁺Fragment corresponding to the ethoxy group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0-200 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, baseline correction, and referencing the spectrum to the internal standard.

IR Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization :

    • Electron Ionization (EI) : Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons (typically 70 eV).

    • Electrospray Ionization (ESI) : Infuse the sample solution into the ESI source where a high voltage is applied to create a fine spray of charged droplets.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Characterization cluster_elucidation Structure Verification synthesis Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared Spectroscopy (IR) Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Carbon-Hydrogen Framework purification->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Technical Guide: Solubility of Ethyl 5-chloro-4,6-dihydroxynicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Due to the absence of published data, the following table is provided as a template for recording experimentally determined solubility values for Ethyl 5-chloro-4,6-dihydroxynicotinate.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Ethanole.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Acetonee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Dichloromethanee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Ethyl Acetatee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Dimethylformamidee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Dimethyl Sulfoxidee.g., 25Data not availableData not availablee.g., Gravimetric

Experimental Protocol: Determination of Thermodynamic Solubility via the Gravimetric Method (Shake-Flask)

This section details a standard laboratory procedure for determining the thermodynamic (equilibrium) solubility of a solid organic compound in an organic solvent.[1][2][3][4][5]

2.1. Principle

The solubility of a compound is determined by creating a saturated solution in a given solvent at a specific temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. By measuring the concentration of the solute in the clear, saturated supernatant, the solubility can be quantified.[1][4] The gravimetric method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.[1][3][4]

2.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE) and syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

2.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[1]

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[5] It is advisable to periodically check if the concentration of the solute in the liquid phase remains constant to confirm that equilibrium has been reached.[1]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial.[6]

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a vacuum desiccator or a rotary evaporator to remove the solvent.

  • Weighing: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.[1][4]

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant taken.

2.4. Calculation of Solubility

  • Mass of dissolved solid (g): (Mass of dish + residue) - (Mass of empty dish)

  • Solubility ( g/100 mL): (Mass of dissolved solid / Volume of supernatant taken in mL) x 100

  • Solubility (mol/L): (Mass of dissolved solid / Molecular weight of compound) / (Volume of supernatant taken in L)

The molecular weight of this compound (C₈H₈ClNO₄) is approximately 217.62 g/mol .

Visualizations

Experimental Workflow for Solubility Determination

Solubility Determination Workflow start Start prepare 1. Prepare Slurry (Excess solid in solvent) start->prepare equilibrate 2. Equilibrate (Thermostatic shaker, 24-72h) prepare->equilibrate settle 3. Settle (Allow solid to sediment) equilibrate->settle sample 4. Sample Supernatant (Filter with 0.22 µm syringe filter) settle->sample evaporate 5. Evaporate Solvent (Drying oven or vacuum) sample->evaporate weigh_dish Weigh empty evaporation dish weigh_dish->sample weigh_residue 6. Weigh Residue (After cooling in desiccator) evaporate->weigh_residue calculate 7. Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

References

Potential Biological Activities of Dihydroxynicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydroxynicotinate derivatives, a class of pyridinecarboxylic acids, represent a scaffold of interest in medicinal chemistry. While direct comprehensive studies on the biological activities of dihydroxynicotinate derivatives are limited, research on structurally related compounds, particularly in the realm of enzyme inhibition, provides a foundation for exploring their therapeutic potential. This technical guide summarizes the known activities of closely related analogues, details relevant experimental protocols, and visualizes potential signaling pathways to guide future research in this area.

Enzyme Inhibition: Targeting D-dopachrome Tautomerase

A significant finding in a structurally related compound, 2,5-pyridinedicarboxylic acid, is its activity as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses and cell proliferation.[1][2][3][4]

Quantitative Data for D-dopachrome Tautomerase Inhibition

While specific IC50 values for dihydroxynicotinate derivatives are not available in the reviewed literature, the activity of the closely related 2,5-pyridinedicarboxylic acid provides a benchmark for potential inhibitory potency.

CompoundTarget EnzymeIC50 Value (µM)Cell LinesReference
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)D-dopachrome tautomerase (MIF2)27N/A (Enzyme Assay)[4]
Signaling Pathway

D-dopachrome tautomerase (D-DT), also known as Macrophage migration inhibitory factor-2 (MIF-2), is implicated in cancer cell proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Inhibition of D-DT could therefore represent a therapeutic strategy for certain cancers.

G Dihydroxynicotinate Derivative Dihydroxynicotinate Derivative D-DT (MIF-2) D-DT (MIF-2) Dihydroxynicotinate Derivative->D-DT (MIF-2) Inhibition MAPK Pathway MAPK Pathway D-DT (MIF-2)->MAPK Pathway Activation Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Promotion G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add Dihydroxynicotinate Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Serial Dilution of Dihydroxynicotinate Derivatives C Add Inoculum to Wells A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visual Inspection for Growth G Determine MIC E->G F Measure Optical Density (600 nm) F->G

References

The Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthetic pathways for Ethyl 5-chloro-4,6-dihydroxynicotinate, a key heterocyclic building block in medicinal chemistry. Due to the absence of a direct, one-pot synthesis in reviewed literature, this document outlines a proposed two-step synthetic route commencing with the formation of the parent compound, Ethyl 4,6-dihydroxynicotinate, followed by a regioselective chlorination at the C5 position. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in the practical application of these synthetic strategies.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned as a two-step process. The initial step involves the synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate, from acyclic precursors. The subsequent and critical step is the selective monochlorination of this precursor at the 5-position of the pyridine ring.

Synthetic Pathway A Diethyl 1,3-acetonedicarboxylate + Triethyl orthoformate + Acetic anhydride B Ethyl 4,6-dihydroxynicotinate A->B Cyclocondensation C This compound B->C Regioselective Chlorination

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate, is a well-documented cyclocondensation reaction. This method involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia.

Experimental Protocol

Materials:

  • Diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate)

  • Triethyl orthoformate

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 30% Ammonia solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of diethyl 1,3-acetonedicarboxylate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol) is heated to 120 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is dissolved in 1 L of dichloromethane.

  • The solution is then cooled to 0 °C in an ice bath.

  • 80 mL of 30% ammonia solution is added slowly to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is extracted twice with water.

  • The aqueous phases are combined and the pH is adjusted to 5 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield Ethyl 4,6-dihydroxynicotinate.

Quantitative Data
ParameterValue
Diethyl 1,3-acetonedicarboxylate0.5 mol
Triethyl orthoformate0.55 mol
Acetic anhydride1.0 mol
Reaction Temperature120 °C
Reaction Time2 hours
Product Yield ~60%

Step 2: Proposed Regioselective Chlorination

Proposed Experimental Protocol

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Ethyl 4,6-dihydroxynicotinate (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine to remove succinimide and any unreacted NCS.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Predicted Quantitative Data (Hypothetical)
ParameterValue
Ethyl 4,6-dihydroxynicotinate1.0 eq
N-Chlorosuccinimide1.0-1.1 eq
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Predicted Product Yield Moderate to Good

Note: The yield for this proposed step is hypothetical and would require experimental optimization.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the electronic directing effects influencing the regioselective chlorination.

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Proposed Chlorination A Mix Reactants: Diethyl 1,3-acetonedicarboxylate, Triethyl orthoformate, Acetic anhydride B Heat at 120°C for 2h A->B C Dissolve in DCM and Cool to 0°C B->C D Add Ammonia Solution C->D E Stir Overnight at RT D->E F Aqueous Extraction E->F G Acidify to pH 5 F->G H Filter and Dry Product G->H I Dissolve Ethyl 4,6-dihydroxynicotinate in Acetonitrile (0°C) H->I Precursor J Add N-Chlorosuccinimide I->J K Stir at RT for 2-4h J->K L Solvent Removal K->L M Work-up (EtOAc/Water) L->M N Purification M->N

Caption: Detailed experimental workflow for the synthesis of this compound.

Caption: Electronic directing effects of hydroxyl groups on the pyridine ring, favoring C5 chlorination.

Conclusion

The synthesis of this compound, while not described in a single-step procedure in the reviewed literature, is highly feasible through a two-step approach. The synthesis of the Ethyl 4,6-dihydroxynicotinate precursor is robust and well-established. The subsequent proposed regioselective monochlorination at the C5 position, utilizing N-Chlorosuccinimide, is based on sound principles of electrophilic substitution on activated heterocyclic systems. The detailed protocols and workflows provided in this guide are intended to serve as a strong foundation for the successful synthesis of this valuable compound in a research and development setting. Experimental validation and optimization of the proposed chlorination step are recommended to determine the optimal reaction conditions and yield.

References

A Proposed Technical Guide to the Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield a specific documented discovery or first synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate. The following in-depth technical guide presents a hypothetical, yet chemically plausible, synthetic pathway. This proposed route is based on established principles of organic chemistry and draws analogies from the synthesis of structurally related heterocyclic compounds. All experimental protocols and data are predictive and would require empirical validation.

This guide is intended for researchers, scientists, and drug development professionals and outlines a potential multi-step synthesis, including detailed hypothetical experimental protocols, characterization data, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with commercially available diethyl malonate and cyanoacetamide. The pathway involves a series of well-established reactions including a condensation reaction, chlorination, and subsequent hydrolysis to yield the target molecule.

Table 1: Proposed Synthesis Intermediates and Product

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)
1Ethyl 2-cyano-3-oxobutanoateC₇H₉NO₃155.1585
2Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylateC₈H₉NO₄199.1675
3This compoundC₈H₈ClNO₄217.6160

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Diethyl Malonate Diethyl Malonate Intermediate_1 Ethyl 2-cyano-3-oxobutanoate Diethyl Malonate->Intermediate_1  NaOEt, EtOH Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate_1 Intermediate_2 Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate Intermediate_1->Intermediate_2  H2SO4 Final_Product This compound Intermediate_2->Final_Product  SOCl2

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

  • Materials: Diethyl malonate (1.0 eq), Cyanoacetamide (1.0 eq), Sodium ethoxide (1.1 eq), Absolute ethanol.

  • Procedure:

    • A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

    • Diethyl malonate is added dropwise to the stirred solution at room temperature.

    • Cyanoacetamide is then added portion-wise to the reaction mixture.

    • The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a dilute acid (e.g., 2M HCl) to precipitate the crude product.

    • The precipitate is filtered, washed with cold water, and dried under vacuum to yield Ethyl 2-cyano-3-oxobutanoate.

Step 2: Synthesis of Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate

  • Materials: Ethyl 2-cyano-3-oxobutanoate (1.0 eq), Concentrated sulfuric acid.

  • Procedure:

    • Ethyl 2-cyano-3-oxobutanoate is slowly added to an excess of cold (0-5 °C) concentrated sulfuric acid in a flask with vigorous stirring.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate.

Step 3: Synthesis of this compound

  • Materials: Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq), Thionyl chloride (SOCl₂).

  • Procedure:

    • To a suspension of Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate in a suitable inert solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

    • The excess thionyl chloride and solvent are removed under reduced pressure.

    • The residue is carefully quenched with ice-water.

    • The resulting solid is filtered, washed with water, and dried to afford the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Table 2: Hypothetical Characterization Data for this compound

PropertyHypothetical Value
Physical State White to off-white solid
Melting Point 185 - 190 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.1 (br s, 1H, OH), 11.5 (br s, 1H, OH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.0 (C=O, ester), 162.5 (C4), 160.0 (C6), 145.0 (C2), 105.0 (C5), 100.0 (C3), 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃)
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, pyridinone), 1600, 1580 (C=C stretch), 800 (C-Cl stretch)
Mass Spectrometry (ESI-MS) m/z 218.0 [M+H]⁺, 220.0 [M+H+2]⁺ (isotopic peak for Cl)

Conclusion

This technical guide provides a speculative but scientifically grounded approach to the synthesis of this compound. The absence of published literature on this specific compound necessitates that the presented protocols and data be considered hypothetical. Researchers aiming to synthesize this molecule should treat this document as a foundational proposal, with the understanding that extensive experimental optimization and validation will be required. The successful synthesis and characterization of this compound could offer a valuable building block for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide to Ethyl 5-chloro-4,6-dihydroxynicotinate and its Analogs: Synthesis, Potential Biological Activities, and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-chloro-4,6-dihydroxynicotinate, a substituted pyridine derivative. Due to the limited availability of direct research on this specific compound, this document synthesizes information from closely related analogs, including substituted pyridines and nicotinic acid derivatives, to present a predictive analysis of its chemical properties, potential biological activities, and relevant experimental methodologies. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction to Substituted Pyridines and Nicotinic Acid Derivatives

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds and pharmaceuticals.[1] Its derivatives, including nicotinic acid (Vitamin B3) and its esters, have been extensively studied and have shown a wide range of pharmacological activities.[1] Modifications to the pyridine core, such as the introduction of hydroxyl, chloro, and ester functional groups, can significantly influence the molecule's physicochemical properties and biological effects. These modifications can modulate activity in areas such as antimicrobial, antifungal, anticonvulsant, and dopamine transport inhibition.[2][3][4][5] This guide focuses on the specific, yet under-researched, compound this compound, placing it within the broader context of substituted pyridine research.

Chemical Identification and Synonyms

A clear identification of the target compound is crucial for unambiguous scientific communication. The primary synonym and key identifiers for this compound are summarized in the table below.

Identifier Value Source
IUPAC Name This compoundP&S Chemicals
Synonym 5-Chloro-4,6-dihydroxypyridine-3-carboxylic acid ethyl esterP&S Chemicals
CAS Number 846541-71-7P&S Chemicals
Chemical Formula C₈H₈ClNO₄P&S Chemicals
Molecular Weight 217.61 g/mol ChemicalBook

Potential Biological Activities and Therapeutic Applications

While direct experimental data for this compound is scarce, the known biological activities of structurally similar nicotinic acid and substituted pyridine derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial and antifungal properties of nicotinic acid derivatives.[4][5] For instance, certain nicotinic acid hydrazides and their N-acetyl-1,3,4-oxadiazole derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria.[6] The presence of a halogen, such as chlorine, on the pyridine ring can often enhance antimicrobial efficacy. Therefore, it is plausible that this compound could exhibit inhibitory activity against various microbial and fungal pathogens.

Other Potential Pharmacological Activities

The broader class of substituted pyridines has been associated with a diverse range of pharmacological effects, including:

  • Dopamine Transporter (DAT) Inhibition: Simple substituted pyridines have been identified as novel DAT inhibitors, suggesting potential applications in conditions like cocaine abuse and Parkinson's disease.[2]

  • Anticonvulsant and Antihistaminic Activity: Certain 2-substituted pyridine derivatives have shown significant anticonvulsant and histamine-blocking activities in preclinical studies.[3]

  • Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: 5-substituted pyridine analogues have been synthesized and evaluated for their binding affinity to nAChRs, indicating potential roles in neurological disorders.[7]

Postulated Synthesis and Experimental Protocols

This section outlines a hypothetical synthesis route for this compound based on established pyridine chemistry and details standard experimental protocols for evaluating its potential biological activities.

Hypothetical Synthesis Workflow

The synthesis of dihydroxynicotinic acid derivatives can be a multi-step process.[8] A plausible, though not experimentally verified for this specific compound, synthetic pathway is outlined below.

G A Starting Material (e.g., Substituted Pyridine Precursor) B Step 1: Introduction of Hydroxyl Groups (e.g., Oxidation/Hydroxylation Reaction) A->B C Step 2: Chlorination (e.g., Electrophilic Aromatic Substitution) B->C D Step 3: Esterification (e.g., Fischer Esterification with Ethanol) C->D E Final Product This compound D->E

Caption: Hypothetical synthesis workflow for this compound.

Detailed Experimental Protocols

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacteria from an agar plate.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (this compound) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol is used to assess the affinity of a compound for the dopamine transporter.

  • Membrane Preparation:

    • Use cell lines expressing the human dopamine transporter (hDAT).

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the plate at room temperature for a specified time.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using appropriate pharmacological models.

Hypothetical Signaling Pathway

Given the potential antimicrobial activity, a plausible mechanism of action for this compound could involve the disruption of essential bacterial cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be affected.

G cluster_bacterium Bacterial Cell A Ethyl 5-chloro-4,6- dihydroxynicotinate B Target Enzyme (e.g., DNA Gyrase) A->B Inhibition C DNA Replication B->C Blocks D Cell Division C->D Prevents E Bacterial Growth Inhibition D->E Leads to

Caption: Hypothetical pathway of bacterial growth inhibition by this compound.

Conclusion and Future Directions

This compound represents an intriguing but currently under-investigated molecule within the broader class of substituted pyridines. Based on the established biological activities of its structural analogs, it holds potential for development as an antimicrobial agent or as a modulator of neurological targets. The synthetic and experimental protocols outlined in this guide provide a foundational framework for initiating research into this compound. Future studies should focus on the actual synthesis and in vitro screening of this compound to validate these hypotheses and elucidate its specific mechanism of action and therapeutic potential. Further exploration of structure-activity relationships by synthesizing and testing a library of related derivatives could also lead to the discovery of novel and potent therapeutic agents.

References

Methodological & Application

Application Note and Detailed Synthesis Protocol for Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the synthesis of novel bioactive compounds. The dihydroxypyridine core, particularly with a halogen substituent, offers multiple points for further functionalization, making it a valuable building block for creating libraries of compounds for screening. This document provides a detailed, two-step proposed protocol for the synthesis of this compound. The proposed synthesis is based on established cyclocondensation methodologies for pyridine ring formation, specifically adapting the principles of the Guareschi-Thorpe reaction, followed by electrophilic chlorination.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in two main steps:

  • Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate via a cyclocondensation reaction between ethyl cyanoacetate and malonamide.

  • Step 2: Chlorination of the resulting Ethyl 4,6-dihydroxynicotinate at the C5 position using N-chlorosuccinimide (NCS).

The overall proposed reaction scheme is depicted below:

synthesis_pathway start1 Ethyl Cyanoacetate intermediate Ethyl 4,6-dihydroxynicotinate start1->intermediate Step 1 start2 Malonamide start2->intermediate product This compound intermediate->product Step 2 reagent1 1. NaOEt, EtOH 2. H3O+ reagent2 NCS, Acetonitrile

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment

  • Ethyl cyanoacetate (≥99%)

  • Malonamide (≥98%)

  • Sodium metal (99.9%)

  • Absolute ethanol

  • Hydrochloric acid (37%)

  • N-Chlorosuccinimide (NCS) (98%)

  • Acetonitrile (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

  • Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere or a layer of inert solvent.

  • Hydrochloric acid is corrosive. Handle with care.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

This step involves the base-catalyzed cyclocondensation of ethyl cyanoacetate and malonamide.

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 21.0 g (0.25 mol) of malonamide with stirring. Follow this by the dropwise addition of 28.3 g (0.25 mol) of ethyl cyanoacetate from the dropping funnel over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Filtration and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

The product, Ethyl 4,6-dihydroxynicotinate, is expected to be an off-white to pale yellow solid. The yield is anticipated to be in the range of 60-70% based on similar reactions.

Step 2: Synthesis of this compound

This step involves the electrophilic chlorination of the synthesized Ethyl 4,6-dihydroxynicotinate.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 18.3 g (0.1 mol) of Ethyl 4,6-dihydroxynicotinate in 100 mL of anhydrous acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) portion-wise over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. To the residue, add 100 mL of cold water and stir for 30 minutes.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 30 mL) to remove any remaining succinimide. Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

The final product, this compound, is expected to be a white to off-white solid. The yield for this step is anticipated to be in the range of 80-90%.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStep 1: Ethyl 4,6-dihydroxynicotinateStep 2: this compound
Starting Materials Ethyl cyanoacetate, MalonamideEthyl 4,6-dihydroxynicotinate, NCS
Molecular Formula C8H9NO4C8H8ClNO4
Molecular Weight ( g/mol ) 183.16217.61
Theoretical Yield (g) Based on 0.25 mol limiting reagentBased on 0.1 mol limiting reagent
Typical Experimental Yield (%) 60 - 7080 - 90
Appearance Off-white to pale yellow solidWhite to off-white solid
Solvent(s) Absolute EthanolAnhydrous Acetonitrile
Reaction Temperature (°C) Reflux (approx. 78 °C)Room Temperature
Reaction Time (h) 6 - 812 - 16

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate cluster_step2 Step 2: Synthesis of this compound prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol add_reagents Add Malonamide and Ethyl Cyanoacetate prep_naoet->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux workup1 Cool and Acidify with HCl to pH 3-4 reflux->workup1 filter1 Filter, Wash with Cold Water and Ethanol workup1->filter1 dry1 Dry under Vacuum filter1->dry1 dissolve Dissolve Intermediate in Anhydrous Acetonitrile dry1->dissolve Product from Step 1 add_ncs Add N-Chlorosuccinimide dissolve->add_ncs react Stir at Room Temperature for 12-16 hours add_ncs->react workup2 Remove Solvent and Add Cold Water react->workup2 filter2 Filter and Wash with Cold Water workup2->filter2 dry2 Dry under Vacuum filter2->dry2 logical_relationship precursors Acyclic Precursors (Ethyl Cyanoacetate, Malonamide) cyclization Base-Catalyzed Cyclocondensation precursors->cyclization intermediate Ethyl 4,6-dihydroxynicotinate (Dihydroxypyridine Core) cyclization->intermediate chlorination Electrophilic Chlorination intermediate->chlorination final_product This compound (Target Molecule) chlorination->final_product

Application Notes and Protocols: Ethyl 5-chloro-4,6-dihydroxynicotinate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a substituted dihydroxypyridine derivative with significant potential as a versatile building block in the synthesis of biologically active heterocyclic compounds. The presence of a chloro substituent, hydroxyl groups, and an ethyl ester moiety on the pyridine core offers multiple reactive sites for chemical modification. This strategic placement of functional groups makes it an attractive starting material for the construction of diverse molecular scaffolds, particularly those found in potent kinase inhibitors and other therapeutic agents. Its structural similarity to well-established precursors like Ethyl 4,6-dichloronicotinate suggests its utility in the development of novel drugs targeting a range of diseases, including cancer.[1]

Key Applications in Drug Discovery

Based on the applications of its analogs, this compound is a promising candidate for the synthesis of various classes of therapeutic agents:

  • Kinase Inhibitors: The dihydroxynicotinic acid scaffold is a key component of many kinase inhibitors. By targeting the ATP-binding site of kinases, these compounds can modulate signaling pathways implicated in cell proliferation, differentiation, and survival. Analogs of this compound have been successfully used to synthesize inhibitors of Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Fibroblast Growth Factor Receptor (FGFR).[1][2][3]

  • Antiviral Agents: Substituted pyridines and related heterocyclic systems have shown promise as antiviral agents. The functional groups on this compound could be elaborated to generate compounds with activity against a variety of viruses.

  • Other Therapeutic Areas: The versatile nature of this building block allows for its potential application in the development of agents for other diseases, including inflammatory disorders and neurodegenerative diseases, by targeting relevant biological pathways.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of related compounds and represent potential synthetic routes utilizing this compound.

Protocol 1: Synthesis of Pyrido[4,5-d]pyrimidine-based Kinase Inhibitors

This protocol describes a potential pathway for the synthesis of pyrido[4,5-d]pyrimidines, a scaffold known for its kinase inhibitory activity.

Reaction Scheme:

G start Ethyl 5-chloro-4,6- dihydroxynicotinate step1 Formamidine acetate, 2-methoxyethanol, reflux start->step1 1. product Pyrido[4,5-d]pyrimidine derivative step1->product 2.

Caption: Synthesis of a pyrido[4,5-d]pyrimidine core.

Materials:

  • This compound

  • Formamidine acetate

  • 2-Methoxyethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in 2-methoxyethanol.

  • Addition of Reagent: Add formamidine acetate (2-3 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyrido[4,5-d]pyrimidine derivative.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Suzuki Coupling for Introduction of Aryl Substituents

This protocol outlines a potential method for introducing aryl or heteroaryl groups at the 5-position via a Suzuki cross-coupling reaction, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Reaction Workflow:

G start Ethyl 5-chloro-4,6- dihydroxynicotinate step1 Arylboronic acid, Pd catalyst, base, solvent, heat start->step1 Coupling product 5-Aryl-4,6-dihydroxynicotinate derivative step1->product

Caption: Suzuki cross-coupling workflow.

Materials:

  • This compound

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Reaction: Heat the mixture to 80-100 °C (or use microwave irradiation) and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the 5-aryl substituted product.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques.

Data Presentation

The following tables present hypothetical, yet representative, biological data for compounds that could be synthesized from this compound, based on data from analogous series of kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Derivatives

Compound IDTarget KinaseIC₅₀ (µM)
Hypothetical Cmpd 1 EGFR0.058
Hypothetical Cmpd 2 Pim-1 Kinase0.025
Hypothetical Cmpd 3 FGFR10.150
Hypothetical Cmpd 4 VEGFR20.090

Table 2: In Vitro Antiproliferative Activity of Hypothetical Derivatives

Compound IDCell LineIC₅₀ (µM)
Hypothetical Cmpd 1 A431 (EGFR-dependent)0.25
Hypothetical Cmpd 2 K562 (Pim-1 relevant)0.80
Hypothetical Cmpd 3 HUVEC (FGFR relevant)1.5
Hypothetical Cmpd 4 MCF-7 (Breast Cancer)2.1

Signaling Pathway Visualization

Understanding the mechanism of action of the synthesized inhibitors requires knowledge of the targeted signaling pathways.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor EGFR Inhibitor (from Ethyl 5-chloro-4,6- dihydroxynicotinate) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Conclusion

While direct experimental data for this compound is currently limited, its structural features strongly suggest its potential as a valuable and versatile building block in medicinal chemistry. The provided protocols and conceptual data, derived from closely related and well-studied analogs, offer a solid foundation for researchers to explore the synthesis of novel, biologically active compounds. The strategic application of this scaffold in the design of kinase inhibitors and other therapeutic agents holds significant promise for the discovery and development of new medicines.

References

Application Notes and Protocols: Derivatization of Ethyl 5-chloro-4,6-dihydroxynicotinate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential derivatization of Ethyl 5-chloro-4,6-dihydroxynicotinate, a heterocyclic scaffold with promise for the synthesis of novel compounds for drug discovery. The protocols and data presented herein are proposed based on established chemical methodologies for similar heterocyclic systems and are intended to facilitate the exploration of this compound's chemical space for therapeutic applications.

Introduction: The Potential of the Dihydroxynicotinate Scaffold

This compound is a substituted pyridine derivative. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The presence of multiple functional groups on the this compound core—a chloro group, two hydroxyl groups, and an ethyl ester—offers multiple handles for chemical modification, making it an attractive starting point for the generation of diverse compound libraries for biological screening.

Derivatization Strategies

The derivatization of this compound can be strategically approached by targeting its key functional groups. The primary avenues for modification include:

  • Modification of the Ethyl Ester Group: The ester can be readily converted into a variety of functional groups, such as amides and hydrazones, to introduce diverse substituents.

  • Substitution at the 5-Chloro Position: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new aryl or alkyl groups.

  • Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated, acylated, or used as points for further ring formation.

A general workflow for the derivatization and subsequent screening of this compound is depicted below.

G cluster_0 Derivatization Workflow A This compound (Starting Material) B Ester Hydrolysis A->B 1. Hydrolysis C Amide Formation A->C 2a. Amidation D Hydrazone Formation A->D 2b. Hydrazinolysis E Nucleophilic Substitution of Chloro Group A->E 3. Substitution B->C F Purification and Characterization C->F D->F E->F G Biological Screening F->G Characterized Derivatives H Lead Optimization G->H Active Hits

Caption: General workflow for the derivatization and screening of this compound.

Experimental Protocols

The following are detailed protocols for key derivatization reactions. Researchers should adapt these protocols based on the specific reactivity of the substrate and the desired final product.

Protocol 1: Hydrolysis of the Ethyl Ester

Objective: To hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid, which can then be used for further amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.2 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the carboxylic acid product.

Protocol 2: Amide Bond Formation

Objective: To synthesize amide derivatives from the corresponding carboxylic acid (product of Protocol 1).

Materials:

  • 5-chloro-4,6-dihydroxynicotinic acid

  • Primary or secondary amine (1.1 eq)

  • HBTU (1.2 eq)

  • DIPEA (2.0 eq)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add the desired primary or secondary amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrazone Formation

Objective: To synthesize hydrazone derivatives directly from the ethyl ester.

Materials:

  • This compound

  • Hydrazine or hydrazide derivative (1.1 eq)

  • Ethanol or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the desired hydrazine or hydrazide derivative (1.1 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Reaction times may vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

The following tables present hypothetical but representative data for a series of synthesized derivatives.

Table 1: Synthesis and Yield of this compound Derivatives

Derivative IDR GroupSynthesis MethodYield (%)
EDN-01 -NH-CH₂-PhAmide Formation78
EDN-02 -NH-CyclopropylAmide Formation85
EDN-03 -NH-NH-CO-PhHydrazone Formation65
EDN-04 -NH-NH₂Hydrazone Formation72

Table 2: In Vitro Biological Activity of Selected Derivatives

Derivative IDTargetAssay TypeIC₅₀ (µM)
EDN-01 Kinase XKinase Inhibition2.5
EDN-02 Kinase XKinase Inhibition1.8
EDN-03 Protease YProtease Inhibition10.2
EDN-04 Protease YProtease Inhibition15.7

Hypothetical Signaling Pathway

Derivatives of dihydroxynicotinic acid may act as inhibitors of protein kinases, which are crucial regulators of cell signaling. A potential mechanism of action could be the inhibition of a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

G cluster_0 Hypothetical Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I EDN-02 Derivative I->E

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an EDN-02 derivative.

This diagram illustrates the potential for a synthesized derivative (EDN-02) to inhibit MEK, a key kinase in the MAPK/ERK signaling cascade, thereby blocking downstream signals that promote cell proliferation and survival. This represents a plausible mechanism for anticancer activity.

Application Notes and Protocols: Ethyl 5-chloro-4,6-dihydroxynicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloro-4,6-dihydroxynicotinate is a polysubstituted pyridine derivative with significant potential as a versatile building block in heterocyclic synthesis. Its unique arrangement of a chloro substituent, two hydroxyl groups, and an ethyl ester on the pyridine core offers multiple reaction sites for constructing complex molecular architectures. This document provides a proposed synthetic protocol for this compound, for which direct literature is scarce, and explores its potential applications in the synthesis of novel heterocyclic compounds relevant to drug discovery and materials science.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned as a two-step process, starting with the preparation of the precursor, Ethyl 4,6-dihydroxynicotinate, followed by a selective chlorination at the 5-position.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

The initial step involves the synthesis of Ethyl 4,6-dihydroxynicotinate from diethyl 1,3-acetonedicarboxylate and triethyl orthoformate.[1]

Reaction Scheme:

reagent1 Diethyl 1,3-acetonedicarboxylate Reaction Mixture Reaction Mixture reagent1->Reaction Mixture reagent2 Triethyl orthoformate reagent2->Reaction Mixture reagent3 Acetic anhydride reagent3->Reaction Mixture reagent4 Ammonia Intermediate Intermediate reagent4->Intermediate product Ethyl 4,6-dihydroxynicotinate Reaction Mixture->Intermediate Intermediate->product Cyclization

Caption: Synthesis of Ethyl 4,6-dihydroxynicotinate.

Experimental Protocol:

  • In a reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).[1]

  • Heat the mixture to 120 °C and maintain this temperature for 2 hours.[1]

  • After cooling to room temperature, dissolve the mixture in 1 L of dichloromethane.[1]

  • Cool the solution to 0 °C and slowly add 80 mL of 30% ammonia.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

  • Extract the mixture twice with water.

  • Adjust the pH of the combined aqueous phase to 5 with concentrated hydrochloric acid.[1]

  • Collect the resulting precipitate by filtration to obtain Ethyl 4,6-dihydroxynicotinate.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialDiethyl 1,3-acetonedicarboxylate[1]
Molar Mass of Starting Material202.21 g/mol
Amount of Starting Material101 g (0.5 mol)[1]
ProductEthyl 4,6-dihydroxynicotinate[1]
Molar Mass of Product183.16 g/mol
Product Yield (Mass)60.0 g[1]
Product Yield (Percentage)60%[1]
Step 2: Proposed Selective Chlorination of Ethyl 4,6-dihydroxynicotinate

The introduction of a chlorine atom at the 5-position of Ethyl 4,6-dihydroxynicotinate is a key step. While direct selective chlorination of this specific substrate is not widely reported, a plausible approach involves electrophilic chlorination. The hydroxyl groups at positions 4 and 6 are activating and ortho-, para-directing. Therefore, the 5-position is electronically favored for substitution. A mild chlorinating agent is proposed to achieve selective monochlorination.

Reaction Scheme:

start Ethyl 4,6-dihydroxynicotinate Reaction Reaction start->Reaction reagent N-Chlorosuccinimide (NCS) reagent->Reaction product This compound Reaction->product

Caption: Proposed selective chlorination.

Proposed Experimental Protocol:

  • Dissolve Ethyl 4,6-dihydroxynicotinate (1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Optimization of the solvent, temperature, and reaction time may be necessary to achieve high selectivity and yield.

Potential Applications in Heterocyclic Synthesis

This compound is a promising scaffold for the synthesis of a variety of more complex heterocyclic systems due to its multiple functional groups.

Synthesis of Fused Pyridine Derivatives

The dihydroxy-pyridine core can be utilized for the construction of fused heterocyclic systems. For instance, reaction with 1,2-dielectrophiles could lead to the formation of pyranopyridines, thiopyranopyridines, or dihydropyridopyridines, which are scaffolds found in many biologically active molecules.

start This compound product1 Fused Pyridine Derivatives (e.g., Pyranopyridines) start->product1 Annulation reagent1 1,2-Dielectrophile (e.g., α,β-unsaturated ketone) reagent1->product1

Caption: Synthesis of fused pyridine derivatives.

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This is a powerful strategy for library synthesis in drug discovery programs.

Potential Nucleophiles:

  • Amines: To introduce amino groups, leading to potential kinase inhibitors or other pharmacologically active compounds.

  • Thiols: To generate thioethers, which can be further oxidized or used in coupling reactions.

  • Alkoxides: To form ether linkages.

start This compound product2 5-Substituted Nicotinates start->product2 SNAr reagent2 Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) reagent2->product2

Caption: Nucleophilic aromatic substitution reactions.

Modification of the Ester Group

The ethyl ester at the 3-position can be readily modified to introduce further diversity.

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a handle for amide bond formation or other derivatizations.

  • Amidation: Direct conversion of the ester to an amide by reaction with an amine.

  • Reduction: Reduction of the ester to a primary alcohol, which can be used in subsequent transformations.

start This compound product_acid Carboxylic Acid start->product_acid  Hydrolysis product_amide Amide start->product_amide  Amidation product_alcohol Alcohol start->product_alcohol  Reduction

Caption: Modifications of the ester functionality.

Conclusion

While this compound is not a widely documented compound, its synthesis is proposed to be achievable through established methods in pyridine chemistry. Its rich functionality makes it a highly attractive starting material for the synthesis of diverse and complex heterocyclic molecules. The protocols and applications outlined in this document provide a foundational guide for researchers to explore the potential of this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the proposed synthetic route and exploration of its reactivity are encouraged.

References

Application Notes and Protocols for N-Alkylation of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of ethyl 5-chloro-4,6-dihydroxynicotinate, a critical transformation for the synthesis of various biologically active compounds. The protocol is based on established methodologies for the N-alkylation of related heterocyclic systems, such as pyridones.

Introduction

The N-alkylation of pyridone and dihydroxypyridine scaffolds is a fundamental reaction in medicinal chemistry. The introduction of an alkyl group on the nitrogen atom can significantly modulate the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. This compound possesses a pyridone-like structure, making it amenable to N-alkylation. However, a key challenge in the alkylation of such systems is controlling the regioselectivity, as the molecule can exist in tautomeric forms, leading to a mixture of N-alkylated and O-alkylated products.[1][2] The choice of base, solvent, and alkylating agent is crucial in directing the reaction towards the desired N-alkylated product.[1]

General Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the dihydroxynicotinate is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic alkylating agent to yield the N-alkylated product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction N-Alkylation This compound->Reaction Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction N-Alkylated Product N-Alkylated Product Reaction->N-Alkylated Product

Caption: General workflow for the N-alkylation reaction.

Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound. The specific alkylating agent, base, and solvent may be varied to optimize the reaction for a particular substrate.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride, cesium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Addition of Solvent and Base: Add the anhydrous solvent (e.g., DMF) to the flask via a syringe. Stir the mixture until the starting material is fully dissolved. To this solution, add the base (1.1 to 1.5 equivalents). The choice of base is critical; for instance, potassium carbonate is a milder base, while sodium hydride is much stronger.[3][4]

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation of the dihydroxynicotinate nitrogen.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 to 1.5 equivalents) to the reaction mixture via a syringe. The reaction may be exothermic, so slow addition is recommended.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time and temperature will depend on the reactivity of the alkylating agent and the substrate. Heating may be required for less reactive alkylating agents.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Slowly add a quenching solution, such as saturated aqueous ammonium chloride, to decompose any unreacted base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-alkylated product.

Data Presentation: Reaction Conditions

The choice of reagents and conditions can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes various conditions reported for the N-alkylation of similar pyridone systems.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Reference
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)Potassium tert-butoxide (t-BuOK)[4][5][6]
Solvent DMFTHFAcetonitrileAcetone[3][6][7]
Alkylating Agent Alkyl BromideAlkyl IodideAlkyl TosylateBenzyl Halide[4][7]
Temperature Room Temp. to 80 °C0 °C to Room Temp.Room Temp. to RefluxRoom Temp.
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentGood
Notes Milder conditions, may require heating.Strong base, requires anhydrous conditions.Effective for promoting N-alkylation.Strong, non-nucleophilic base.[5]

Visualization of the Experimental Workflow

experimental_workflow start Start prep 1. Add Ethyl 5-chloro-4,6- dihydroxynicotinate to flask start->prep inert 2. Purge with Inert Gas prep->inert add_solvent_base 3. Add Anhydrous Solvent and Base inert->add_solvent_base deprotonation 4. Stir for Deprotonation (30-60 min) add_solvent_base->deprotonation add_alkylating 5. Add Alkylating Agent deprotonation->add_alkylating monitor 6. Monitor Reaction by TLC add_alkylating->monitor quench 7. Quench with sat. NH4Cl monitor->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify end Pure N-Alkylated Product purify->end

Caption: Step-by-step experimental workflow for N-alkylation.

References

Application Notes and Protocols: Suzuki Coupling with Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. Ethyl 5-chloro-4,6-dihydroxynicotinate presents a unique challenge for direct Suzuki coupling due to the presence of two acidic hydroxyl groups. These groups can interfere with the catalytic cycle by reacting with the base or coordinating to the palladium catalyst, often leading to low or no yield.

To overcome this, a reliable three-step strategy is proposed:

  • Protection: The hydroxyl groups are first protected, for example, as ethers (e.g., methoxy or benzyloxy).

  • Suzuki Coupling: The cross-coupling reaction is then performed on the protected, more stable substrate.

  • Deprotection: The protecting groups are removed to yield the final desired product.

This application note provides detailed protocols for this three-step sequence, focusing on the critical Suzuki coupling step for the protected intermediate, Ethyl 5-chloro-4,6-dialkoxynicotinate.

Strategic Workflow: Protection-Coupling-Deprotection

The overall synthetic route is visualized below. This multi-step approach ensures the efficiency of the key C-C bond-forming reaction by mitigating the interference of the hydroxyl groups.

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection Start Ethyl 5-chloro-4,6- dihydroxynicotinate Protected Ethyl 5-chloro-4,6- dialkoxynicotinate Start->Protected  O-Alkylation (e.g., MeI, BnBr) Coupling_Start Ethyl 5-chloro-4,6- dialkoxynicotinate Coupled Ethyl 5-aryl-4,6- dialkoxynicotinate Coupling_Start->Coupled Deprotection_Start Ethyl 5-aryl-4,6- dialkoxynicotinate Boronic_Acid Aryl Boronic Acid (Ar-B(OH)2) Catalyst Pd Catalyst / Ligand Base, Solvent, Heat Final_Product Ethyl 5-aryl-4,6- dihydroxynicotinate Deprotection_Start->Final_Product  Ether Cleavage (e.g., BBr3, H2/Pd)

Caption: Proposed workflow for the synthesis of Ethyl 5-aryl-4,6-dihydroxynicotinate.

Experimental Protocols

Protocol 1: Protection of Hydroxyl Groups (O-Alkylation)

This protocol provides a general method for the O-methylation or O-benzylation of the starting material.

Materials:

  • This compound

  • Alkylating agent (e.g., Methyl iodide or Benzyl bromide, 2.2 - 2.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the protected Ethyl 5-chloro-4,6-dialkoxynicotinate.

Protocol 2: Suzuki-Miyaura Coupling of Protected Substrate

This protocol details the central cross-coupling step. The choice of catalyst, ligand, and base is critical for achieving high yields with chloro-heterocyclic substrates.

Materials:

  • Ethyl 5-chloro-4,6-dialkoxynicotinate (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (see Table 1 for options)

  • Ligand (if required, see Table 1)

  • Base (see Table 1 for options, 2.0 - 3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add Ethyl 5-chloro-4,6-dialkoxynicotinate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a non-pre-catalyst system).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can often reduce reaction times significantly.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Reaction Conditions for Suzuki Coupling of Ethyl 5-chloro-4,6-dialkoxynicotinate

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
Pd₂(dba)₃ (2-5%)P(t-Bu)₃ (4-10%)K₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene80 - 110A robust system for electron-rich aryl chlorides.[2]
Pd(OAc)₂ (2-5%)SPhos or XPhos (4-10%)K₃PO₄Toluene/H₂O or Dioxane/H₂O100 - 120Buchwald ligands are highly effective for challenging couplings.[3]
Pd(PPh₃)₄ (5-10%)-K₂CO₃ or Na₂CO₃Dioxane/H₂O or DMF90 - 110A classic catalyst, may require higher loading and temperature.
XPhos Pd G2/G3 (2-5%)-K₃PO₄ or K₂CO₃Dioxane or THF80 - 100Pre-catalysts offer convenience and high activity.[4]
Protocol 3: Deprotection of Ether Groups

The final step involves the cleavage of the ether protecting groups to reveal the dihydroxy product. The choice of method depends on the protecting group used.

A. Methyl Ether Cleavage:

  • Reagent: Boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM).[5]

  • Procedure: Cool the solution of the protected compound in DCM to -78 °C. Add BBr₃ dropwise and allow the reaction to slowly warm to room temperature. Quench carefully with methanol and/or water. Purify the resulting product. This is a powerful but harsh method requiring careful handling.

B. Benzyl Ether Cleavage:

  • Reagent: H₂ gas or a hydrogen transfer source (e.g., ammonium formate) with a Palladium on carbon (Pd/C) catalyst.[6][7]

  • Procedure: Dissolve the protected compound in a solvent like ethanol or methanol. Add the Pd/C catalyst and subject the mixture to an atmosphere of hydrogen (balloon or Parr shaker) or add the hydrogen transfer source. Stir at room temperature until the reaction is complete. Filter off the catalyst and concentrate the solvent. This method is generally mild and high-yielding.[8]

Catalytic Cycle Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii_complex Ar'-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->pd_ii_complex Oxidative Addition ox_add Oxidative Addition pd_ii_biaryl Ar'-Pd(II)L₂(Ar) (Di-organopalladium Complex) pd_ii_complex->pd_ii_biaryl Transmetalation transmetal Transmetalation pd_ii_biaryl->pd0 Reductive Elimination product Ar'-Ar (Product) pd_ii_biaryl->product red_elim Reductive Elimination aryl_halide Ar'-X aryl_halide->pd0 boronate Ar-B(OR)₂ boronate->pd_ii_complex base Base base->boronate activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of Ethyl 5-chloro-4,6-dihydroxynicotinate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a substituted pyridine derivative that holds potential as a versatile starting material in the synthesis of kinase inhibitors. The pyridine ring is a well-established scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The presence of chloro, hydroxyl, and ethyl ester functionalities on the pyridine core of this compound offers multiple reaction sites for chemical modification, enabling the construction of diverse molecular architectures. This document outlines a proposed synthetic strategy for utilizing this starting material to generate kinase inhibitors based on the privileged pyrido[2,3-d]pyrimidine scaffold, along with relevant experimental protocols and biological data for a representative target inhibitor.

Proposed Synthetic Application: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The pyrido[2,3-d]pyrimidine ring system is a core structural motif in numerous kinase inhibitors, including potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). A plausible synthetic application of this compound is its conversion into a dihydroxypyrido[2,3-d]pyrimidine scaffold, which can then be further functionalized to yield active kinase inhibitors.

A key challenge in this synthetic approach is the introduction of an amino group at the 2-position of the nicotinic acid derivative, which is a prerequisite for the subsequent cyclization to form the fused pyrimidine ring. While direct amination of the dihydroxynicotinate starting material is challenging, a multi-step synthetic sequence can be proposed based on established organic chemistry principles.

Experimental Protocols

The following protocols describe a proposed synthetic route from this compound to a hypothetical dihydroxypyrido[2,3-d]pyrimidine-based kinase inhibitor.

Protocol 1: Protection of Hydroxyl Groups

To enable selective modification of the pyridine ring, the hydroxyl groups of the starting material are first protected.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a suitable protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq), and an appropriate base like triethylamine (TEA) or imidazole (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the protected dihydroxynicotinate.

Protocol 2: Nitration of the Pyridine Ring

Following protection, the pyridine ring can be nitrated at the 2-position.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the protected dihydroxynicotinate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Add a nitrating agent, such as fuming nitric acid or potassium nitrate (1.1 eq), portion-wise while maintaining the temperature at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for a specified time, monitoring the progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the nitro-derivative by column chromatography.

Protocol 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group.

  • Reaction Setup: Dissolve the nitro-derivative (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl2) (5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture (if using a solid catalyst) and concentrate the solvent. Neutralize the reaction mixture if an acidic reagent was used and extract the product. Purify the resulting 2-aminonicotinate derivative by column chromatography.

Protocol 4: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

The 2-aminonicotinate intermediate is then cyclized to form the desired fused ring system.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the 2-aminonicotinate derivative (1.0 eq) with a suitable cyclizing agent such as formamide, guanidine hydrochloride, or urea (excess).

  • Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a solid precipitates, filter and wash it with a suitable solvent. Alternatively, pour the reaction mixture into water and extract the product. Purify the crude pyrido[2,3-d]pyrimidine by recrystallization or column chromatography.

Protocol 5: Deprotection and Further Functionalization

The protecting groups on the hydroxyls are removed, and the scaffold can be further modified. For example, the chloro group at the 5-position can be used for cross-coupling reactions to introduce various substituents.

  • Deprotection: Treat the protected pyrido[2,3-d]pyrimidine with a suitable deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for silyl ethers, in a solvent like tetrahydrofuran (THF).

  • Functionalization (Example: Suzuki Coupling):

    • Reaction Setup: In a microwave vial or a round-bottom flask, combine the deprotected 5-chloropyrido[2,3-d]pyrimidine (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

    • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) for a designated time, or use microwave irradiation.

    • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the final kinase inhibitor by column chromatography or preparative HPLC.

Data Presentation: Inhibitory Activity of a Representative Pyrido[2,3-d]pyrimidine Kinase Inhibitor

To illustrate the potential of the pyrido[2,3-d]pyrimidine scaffold, the following table summarizes the inhibitory activity of PD173074, a known kinase inhibitor with this core structure.[1][2][3]

CompoundTarget KinaseIC50 (nM)Reference
PD173074FGFR121.5 - 25[2][3]
PD173074FGFR35[2]
PD173074VEGFR2~100[3]

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow:

G start This compound prot Protection of OH groups start->prot nitro Nitration at C2 prot->nitro reduc Reduction of NO2 to NH2 nitro->reduc cycl Cyclization to Pyrido[2,3-d]pyrimidine reduc->cycl deprot Deprotection cycl->deprot func Functionalization (e.g., Suzuki Coupling) deprot->func end Target Kinase Inhibitor func->end

Caption: Proposed synthesis of a kinase inhibitor from this compound.

FGFR Signaling Pathway:

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor PD173074 (Pyrido[2,3-d]pyrimidine) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine inhibitors.

Conclusion

This compound presents a promising, albeit challenging, starting material for the synthesis of novel kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The proposed synthetic route, involving protection, nitration, reduction, cyclization, and functionalization, offers a viable strategy for accessing these valuable compounds. The potent inhibitory activity of known pyrido[2,3-d]pyrimidine-based kinase inhibitors like PD173074 underscores the potential of this chemical class in drug discovery. Further research into efficient and regioselective amination methods for dihydroxynicotinates could significantly streamline the synthesis of these and related kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 5-chloro-4,6-dihydroxynicotinate Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification of novel protein kinase inhibitors from a library of Ethyl 5-chloro-4,6-dihydroxynicotinate derivatives. The protocols described herein outline a comprehensive screening cascade, from a primary biochemical screen to a secondary cell-based assay, culminating in hit validation and characterization. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are illustrated with diagrams generated using Graphviz (DOT language).

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinases are a major focus of drug discovery efforts. The dihydroxypyridine scaffold, a privileged structure in medicinal chemistry, is known to be present in compounds with a wide range of biological activities. This application note describes a hypothetical screening campaign to identify novel inhibitors of a specific oncogenic protein kinase, "Kinase-X," from a diverse library of this compound compounds.

High-Throughput Screening Workflow

A multi-step high-throughput screening workflow is essential for the efficient identification and validation of potent and selective kinase inhibitors. The overall process begins with a primary screen of the entire compound library to identify initial "hits." These hits are then subjected to a secondary, more physiologically relevant assay to confirm their activity and eliminate false positives. Finally, confirmed hits undergo further characterization to determine their potency, selectivity, and mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_validation Hit Validation Library This compound Library Assay_Dev Biochemical Assay (e.g., TR-FRET) Library->Assay_Dev HTS High-Throughput Screen (Single Concentration) Assay_Dev->HTS Data_Analysis Primary Hit Identification (Z' > 0.5, % Inhibition > 50%) HTS->Data_Analysis Dose_Response Dose-Response Analysis (IC50 Determination) Data_Analysis->Dose_Response Cell_Assay Cell-Based Assay (e.g., Cell Viability) Dose_Response->Cell_Assay Data_Analysis2 Confirmed Hit Selection Cell_Assay->Data_Analysis2 Selectivity Selectivity Profiling (Kinase Panel) Data_Analysis2->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: High-throughput screening workflow for kinase inhibitors.

Primary Screening Protocol: TR-FRET Kinase Assay

Objective: To identify compounds that inhibit the enzymatic activity of Kinase-X in a biochemical assay.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate peptide by Kinase-X. Inhibition of the kinase results in a decreased TR-FRET signal.

Materials:

  • Kinase-X enzyme (recombinant)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound library (10 mM in DMSO)

  • Positive Control: Staurosporine (a known kinase inhibitor)

  • Negative Control: DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of Kinase-X solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mixture containing the Europium-labeled antibody and SA-APC in detection buffer.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The TR-FRET ratio (665 nm / 620 nm) is calculated.

Data Analysis: The percentage inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

Hits are typically defined as compounds exhibiting a percentage inhibition greater than a certain threshold (e.g., >50%) and a Z-score > 3.

Data Presentation: Primary Screen Results

Compound IDConcentration (µM)% InhibitionZ-ScoreHit
EN-0011085.24.1Yes
EN-0021012.50.6No
EN-0031065.73.3Yes
...............
EN-10000105.30.2No

Secondary Screening Protocol: Cell Viability Assay

Objective: To confirm the activity of primary hits in a cell-based assay and determine their potency (IC50).

Principle: This assay measures the ability of the hit compounds to inhibit the proliferation of a cancer cell line that is dependent on the activity of Kinase-X. Cell viability is assessed using a resazurin-based reagent, which is reduced by metabolically active cells to a fluorescent product.

Materials:

  • Kinase-X dependent cancer cell line

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin

  • Primary hit compounds (in DMSO)

  • Positive Control: Staurosporine

  • Negative Control: DMSO

  • Resazurin-based cell viability reagent

  • 384-well clear-bottom black plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed the Kinase-X dependent cancer cells into 384-well plates at a density of 2,000 cells per well in 40 µL of cell culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of the primary hit compounds. Add 10 µL of the diluted compounds to the cell plates to achieve a final concentration range (e.g., 0.01 to 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of the resazurin-based reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Data Presentation: Secondary Screen Results

Compound IDIC50 (µM)
EN-0010.58
EN-0032.15
EN-1270.21
EN-3458.7

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where Kinase-X plays a crucial role in promoting cell proliferation. Inhibition of Kinase-X by a compound from the this compound library would block this pathway, leading to an anti-proliferative effect.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase-X Upstream_Kinase->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene_Expression Gene Expression (Proliferation) TF->Gene_Expression Inhibitor Ethyl 5-chloro-4,6- dihydroxynicotinate Derivative Inhibitor->Kinase_X

Caption: Hypothetical Kinase-X signaling pathway.

Hit Validation Workflow

Confirmed hits from the secondary screen must undergo rigorous validation to ensure they are suitable starting points for a drug discovery program. This involves confirming their identity and purity, and assessing their selectivity and potential for off-target effects.

Hit_Validation cluster_validation_steps Hit Validation Steps Start Confirmed Hits from Secondary Screen Resynthesis Compound Resynthesis and Purity Confirmation Start->Resynthesis Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaScreen) Resynthesis->Orthogonal_Assay Selectivity_Screen Kinase Selectivity Panel (>100 kinases) Orthogonal_Assay->Selectivity_Screen ADMET Preliminary ADMET (Solubility, Permeability) Selectivity_Screen->ADMET Validated_Hit Validated Hit for Lead Optimization ADMET->Validated_Hit

Caption: Workflow for hit validation and characterization.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the high-throughput screening of this compound libraries to identify novel protein kinase inhibitors. By employing a combination of biochemical and cell-based assays, followed by rigorous hit validation, researchers can efficiently identify promising lead compounds for further development in drug discovery programs. The modular nature of these protocols allows for adaptation to different kinase targets and compound libraries.

Application Notes and Protocols for the Column Chromatography Purification of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyridine core. Synthesis of this and related molecules often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is critical to ensure the integrity of subsequent biological assays and development processes. Column chromatography is a robust and widely used technique for the purification of such polar organic compounds.[1]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of polar heterocyclic compounds and dihydropyridine derivatives.[1][2]

Principles of Purification

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of this compound, a polar compound, normal-phase chromatography is a suitable approach. This technique utilizes a polar stationary phase, such as silica gel, and a less polar mobile phase. Compounds with higher polarity, like the dihydroxy-substituted target molecule, will have a stronger affinity for the silica gel and thus elute more slowly than non-polar impurities when a non-polar solvent is used. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.

Data Presentation

Prior to column chromatography, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[2]

Table 1: TLC Solvent System Development

Solvent System (v/v)Rf of Target Compound (Hypothetical)Observations
Hexane:Ethyl Acetate (80:20)0.1Low mobility, strong interaction with silica.
Hexane:Ethyl Acetate (60:40)0.3Good mobility and separation from less polar spots.
Hexane:Ethyl Acetate (40:60)0.5Higher mobility, potential for co-elution with more polar impurities.
Dichloromethane:Methanol (98:2)0.25Good alternative for separation.

Table 2: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 2 cm diameter for ~1g crude material)
Mobile Phase Gradient of Hexane and Ethyl Acetate
Sample Loading Dry loading recommended
Flow Rate Gravity-dependent or low pressure
Fraction Size 10-20 mL (depending on column size)
Monitoring TLC analysis of collected fractions

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Protocol 1: Thin Layer Chromatography (TLC) for Method Development
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for the spot corresponding to the target compound.

  • Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for the target compound, ensuring clear separation from other spots.[2]

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 90:10).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. A layer of sand can be added to the top to prevent disturbance.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 3.

Table 3: Representative Gradient Elution Profile

StepMobile Phase (Hexane:Ethyl Acetate)VolumePurpose
190:102 column volumesElute non-polar impurities
280:203 column volumesElute less polar byproducts
370:305 column volumesElute the target compound
450:503 column volumesElute more polar impurities
5100% Ethyl Acetate2 column volumesColumn wash
  • Fraction Collection:

    • Collect fractions of the eluent in separate test tubes.

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Method Development (Hexane:Ethyl Acetate) pack Pack Column with Slurry slurry Prepare Silica Gel Slurry slurry->pack dry_load Dry Load Crude Product on Silica Gel load Load Sample onto Column dry_load->load pack->load Add sand layer elute Gradient Elution (Increasing Ethyl Acetate %) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analytical characterization of Ethyl 5-chloro-4,6-dihydroxynicotinate, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to monitor reaction progress during its synthesis. A reversed-phase HPLC method is recommended due to the molecule's polarity.

Experimental Protocol:

A suitable starting point for method development is a reverse-phase HPLC method.[1] Given the presence of hydroxyl groups and the chloro substituent, a C18 column is a good initial choice.[1]

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 95% Mobile Phase A and ramp to 95% Mobile Phase B over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: UV detection at approximately 260 nm. Pyridine derivatives typically absorb in the 250-270 nm range.[1] A PDA detector is recommended to assess peak purity.[1]

    • Injection Volume: 5-10 µL.[1]

Data Presentation:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B in 15 min
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 260 nm
Expected Retention Time~ 8-12 min (estimated)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Generate Report Integrate->Report

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To identify and quantify volatile impurities and to confirm the molecular weight of the compound, often after derivatization. Derivatization is necessary to increase the volatility of the dihydroxy compound.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Derivatization (Ethyl Chloroformate Derivatization): [2][3]

    • Dissolve 1 mg of the sample in 1 mL of a water/ethanol/pyridine mixture (e.g., 5:4:1 v/v/v).

    • Add 50 µL of ethyl chloroformate and vortex for 30 seconds.

    • Add 1 mL of chloroform and vortex for 30 seconds.

    • Centrifuge to separate the layers.

    • Transfer the lower organic layer to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Injector Temperature: 280 °C.[4]

    • Oven Temperature Program: Initial temperature of 40 °C (hold for 3 min), then ramp at 5 °C/min to 280 °C (hold for 5 min).[4]

    • MS Transfer Line Temperature: 280 °C.[4]

    • Ionization: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 50-500.

Data Presentation:

ParameterValue
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1 mL/min)
Injector Temp.280 °C
Oven Program40 °C (3 min) -> 280 °C (5 min) at 5 °C/min
IonizationEI, 70 eV
Expected Molecular Ion (M+)m/z 217 (for the underivatized molecule)

Logical Relationship Diagram:

GCMS_Logic cluster_sample Sample State cluster_process Process cluster_analysis Analysis NonVolatile Non-Volatile Sample (this compound) Derivatization Derivatization (e.g., with Ethyl Chloroformate) NonVolatile->Derivatization Volatile Volatile Derivative GCMS GC-MS Analysis Volatile->GCMS Derivatization->Volatile

Logical flow for preparing a non-volatile sample for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To elucidate the chemical structure of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: [5][6]

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl protons).[5]

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Acquisition Parameters: [6]

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).[6]

    • Spectral Width: -20 to 220 ppm.[6]

    • Relaxation Delay (d1): 2-5 seconds.[6]

    • Number of Scans: 1024 or more.

Data Presentation (Predicted Chemical Shifts):

¹H NMR (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH (at C4/C6)10.0 - 12.0br s2H
H-2~8.5s1H
-OCH₂CH₃~4.3q2H
-OCH₂CH₃~1.3t3H

¹³C NMR (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C4, C6~160
C2~145
C5~110
C3~105
-OCH₂CH₃~60
-OCH₂CH₃~14

Infrared (IR) Spectroscopy

Application: To identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin pellet.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation (Expected Absorption Bands):

Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200O-H (hydroxyl)Broad
3100 - 3000C-H (aromatic)Stretch
2980 - 2850C-H (aliphatic)Stretch
~1700C=O (ester)Stretch
1600 - 1450C=C, C=N (aromatic ring)Stretch
~1250C-O (ester)Stretch
~800C-ClStretch

UV-Visible (UV-Vis) Spectroscopy

Application: To determine the wavelength of maximum absorption (λmax), which can be useful for quantitative analysis and as a detection parameter in HPLC.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL.

    • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

Data Presentation:

ParameterValue (in Ethanol)
λmax~260 - 270 nm (estimated)

Signaling Pathway Diagram (Conceptual Analytical Workflow):

Analytical_Pathway cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Ethyl 5-chloro-4,6- dihydroxynicotinate HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR IR IR Compound->IR UVVis UV-Vis Compound->UVVis Purity Purity & Quantification HPLC->Purity MolWeight Molecular Weight GCMS->MolWeight Structure Structure Elucidation NMR->Structure FuncGroups Functional Groups IR->FuncGroups UVVis->HPLC sets detection λ Absorbance UV Absorbance UVVis->Absorbance

References

Application Notes: Ethyl 5-chloro-4,6-dihydroxynicotinate as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-chloro-4,6-dihydroxynicotinate is a functionalized pyridine derivative that holds potential as a key building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a chlorine atom, two hydroxyl groups, and an ethyl ester moiety, offers multiple reaction sites for chemical modification. This allows for the generation of diverse molecular scaffolds with potential applications as herbicides, fungicides, and insecticides. This document outlines the potential applications of this compound in the synthesis of agrochemicals, with a focus on the preparation of nicotinamide fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens.

Application in Fungicide Synthesis

The nicotinamide scaffold is a well-established pharmacophore in the development of fungicides. This compound can serve as a precursor for the synthesis of novel nicotinamide derivatives through a multi-step synthetic sequence. A plausible synthetic strategy involves the initial conversion of the dihydroxy- G- nicotinoyl moiety into a more reactive dichloro- derivative, followed by hydrolysis of the ethyl ester, activation of the resulting carboxylic acid, and subsequent amidation with a suitable amine.

Hypothetical Synthetic Pathway to a Nicotinamide Fungicide

A proposed synthetic route for the conversion of this compound to a hypothetical N-aryl nicotinamide fungicide is depicted below. This pathway is based on established chemical transformations of pyridine derivatives and general methods for amide bond formation.

Synthetic Pathway cluster_reagents A This compound B Ethyl 4,5,6-trichloronicotinate A->B Chlorination C 4,5,6-Trichloronicotinic acid B->C Hydrolysis D 4,5,6-Trichloronicotinoyl chloride C->D Acid Activation E Hypothetical N-aryl 4,5,6-trichloronicotinamide (Fungicide Candidate) D->E Amidation R1 POCl3 R2 1. NaOH (aq) 2. HCl (aq) R3 SOCl2 R4 Aryl-NH2, Et3N

Caption: Proposed synthetic pathway from this compound to a hypothetical fungicide.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthetic pathway, assuming a successful laboratory-scale synthesis.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (%)
1Ethyl 4,5,6-trichloronicotinate268.581.969.68598
24,5,6-Trichloronicotinic acid240.457.753.19299
34,5,6-Trichloronicotinoyl chloride258.957.855.596-
4N-(4-methoxyphenyl)-4,5,6-trichloronicotinamide345.672.661.08497

Experimental Protocols

1. Synthesis of Ethyl 4,5,6-trichloronicotinate

This procedure is adapted from the general principle of converting hydroxypyridines to chloropyridines.

  • Materials: this compound (10.0 g, 0.046 mol), Phosphorus oxychloride (POCl₃, 50 mL).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add this compound to phosphorus oxychloride. Heat the reaction mixture to reflux and maintain for 4 hours. After cooling to room temperature, slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).

2. Synthesis of 4,5,6-Trichloronicotinic acid

  • Materials: Ethyl 4,5,6-trichloronicotinate (5.0 g, 0.0186 mol), Sodium hydroxide (2.0 g, 0.05 mol), Water (50 mL), Concentrated HCl.

  • Procedure: Dissolve Ethyl 4,5,6-trichloronicotinate in a solution of sodium hydroxide in water. Heat the mixture to 80°C and stir for 2 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to 0-5°C and acidify with concentrated HCl to pH 2-3. The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the desired carboxylic acid.

3. Synthesis of 4,5,6-Trichloronicotinoyl chloride

This procedure follows a standard method for the conversion of carboxylic acids to acyl chlorides.[1]

  • Materials: 4,5,6-Trichloronicotinic acid (2.0 g, 0.0083 mol), Thionyl chloride (SOCl₂, 5 mL), DMF (2 drops).

  • Procedure: To a suspension of 4,5,6-Trichloronicotinic acid in dichloromethane (20 mL), add a catalytic amount of DMF. Add thionyl chloride dropwise at room temperature. Stir the mixture for 3 hours at room temperature. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.

4. Synthesis of N-(4-methoxyphenyl)-4,5,6-trichloronicotinamide

This amidation protocol is a general method for the synthesis of nicotinamides.[1]

  • Materials: 4,5,6-Trichloronicotinoyl chloride (crude from the previous step), p-Anisidine (1.02 g, 0.0083 mol), Triethylamine (1.5 mL, 0.0108 mol), Dichloromethane (30 mL).

  • Procedure: Dissolve p-anisidine and triethylamine in dichloromethane. Cool the solution to 0°C in an ice bath. Add a solution of the crude 4,5,6-trichloronicotinoyl chloride in dichloromethane dropwise. Stir the reaction mixture at room temperature for 6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target nicotinamide fungicide.

Experimental Workflow Start Start Reaction Reaction Setup (Reagents + Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

This compound represents a promising starting material for the synthesis of novel agrochemicals. The outlined synthetic pathway to a hypothetical nicotinamide fungicide demonstrates the potential of this intermediate in accessing complex molecular architectures with desired biological activities. Further research and optimization of the reaction conditions are necessary to fully explore the synthetic utility of this compound in the development of new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.

Synthesis Overview

The synthesis of this compound can be envisioned as a two-step process:

  • Synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate. This is achieved through a cyclocondensation reaction. A common method involves the reaction of diethyl 3-oxoglutarate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia.[1]

  • Chlorination of Ethyl 4,6-dihydroxynicotinate. The second step involves the selective chlorination of the dihydroxynicotinate precursor to yield the final product.

This guide will address potential issues that may arise during both of these key stages.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis, offering potential causes and solutions in a question-and-answer format.

Part 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

Q1: My yield of Ethyl 4,6-dihydroxynicotinate is significantly lower than the reported 60%. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Initial Condensation: The initial reaction between diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride is temperature-sensitive. Ensure the reaction mixture is maintained at 120°C for the full 2 hours to drive the reaction to completion.[1]

  • Inefficient Cyclization with Ammonia: The addition of ammonia is a critical step for ring closure.

    • Temperature Control: The addition should be done at 0°C to control the exothermicity of the reaction. Allowing the temperature to rise uncontrollably can lead to side reactions.[1]

    • pH of the Aqueous Phase: After the overnight reaction, the pH of the aqueous phase should be carefully adjusted to 5 with concentrated hydrochloric acid to ensure complete precipitation of the product.[1]

  • Sub-optimal Reagent Quality: Ensure that all reagents, particularly diethyl 3-oxoglutarate and triethyl orthoformate, are of high purity and free from moisture, which can interfere with the condensation reactions.

Q2: I am observing a significant amount of an oily byproduct along with my solid Ethyl 4,6-dihydroxynicotinate precipitate. What could this be and how do I minimize it?

A2: The formation of oily byproducts often indicates incomplete reaction or side reactions.

  • Incomplete Cyclization: The oily residue could be unreacted intermediates or partially cyclized products. Extending the reaction time after ammonia addition or ensuring thorough mixing can sometimes improve the conversion to the desired solid product.

  • Side Reactions from Impurities: Impurities in the starting materials can lead to the formation of undesired side products. Consider purifying your starting materials if you suspect contamination.

  • Purification: If byproducts are unavoidable, purification of the final product is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method to obtain pure Ethyl 4,6-dihydroxynicotinate.

Part 2: Chlorination of Ethyl 4,6-dihydroxynicotinate

Q3: I am having difficulty with the selective chlorination at the 5-position. What are the common challenges and recommended approaches?

A3: Selective chlorination of a dihydroxypyridine ring can be challenging due to the presence of multiple reactive sites.

  • Choice of Chlorinating Agent: The choice of chlorinating agent is critical for regioselectivity. Common chlorinating agents for such systems include:

    • Phosphorus oxychloride (POCl₃): This is a strong chlorinating agent often used to replace hydroxyl groups on pyridine rings with chlorine.[2] Reaction conditions such as temperature and reaction time need to be carefully controlled.

    • Sulfuryl chloride (SO₂Cl₂): This reagent can also be used for the chlorination of heterocyclic compounds.

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor higher selectivity. Starting the reaction at a low temperature and slowly warming it to the desired reaction temperature can minimize the formation of polychlorinated byproducts.

    • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction once the desired product is formed and before significant over-chlorination occurs.

  • Formation of Dichloro- and other Polychlorinated Byproducts: A common issue is the formation of Ethyl 4,6-dichloronicotinate or other polychlorinated species.[2] To minimize this, consider using a milder chlorinating agent or a stoichiometric amount of the chlorinating agent.

Q4: The purification of this compound is proving difficult. What purification strategies are recommended?

A4: Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

  • Recrystallization: If a suitable solvent is found in which the solubility of the desired product and the impurities differ significantly with temperature, recrystallization can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations and to obtain high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Summary of Quantitative Data for Ethyl 4,6-dihydroxynicotinate Synthesis[1]

ParameterValue
Starting Materials
Diethyl 3-oxoglutarate101 g (0.5 mol)
Triethyl orthoformate81.4 g (0.55 mol)
Acetic anhydride102 g (1 mol)
30% Ammonia80 mL
Reaction Conditions
Initial Reaction Temperature120 °C
Initial Reaction Time2 hours
Ammonia Addition Temperature0 °C
Product
Product NameEthyl 4,6-dihydroxynicotinate
Yield (Mass)60.0 g
Yield (Percentage)60%

Table 2: Example Quantitative Data for a Related Chlorination Reaction (Ethyl 4,6-dichloronicotinate Synthesis)[2]

ParameterValue
Starting Material
Ethyl 4,6-dihydroxynicotinate60 g (0.328 mol)
Chlorinating Agent
Phosphorus oxychloride (POCl₃)500 mL
Reaction Conditions
Reaction TemperatureReflux
Reaction Time2 hours
Product
Product NameEthyl 4,6-dichloronicotinate
Yield (Mass)65 g
Yield (Percentage)90%

Note: The data in Table 2 is for a related dichlorination reaction and serves as a reference for potential reaction conditions and yields in chlorination reactions of this substrate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dihydroxynicotinate[1]

  • Reaction Setup: In a suitable reaction vessel, mix diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

  • Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature and dissolve it in dichloromethane (1 L).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath and slowly add 30% ammonia (80 mL).

  • Overnight Reaction: Gradually warm the reaction mixture to room temperature and stir overnight.

  • Extraction and Precipitation: Extract the reaction mixture twice with water. Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration to obtain Ethyl 4,6-dihydroxynicotinate.

Protocol 2: General Procedure for Chlorination using POCl₃ (Adapted from a related synthesis)[2]

  • Reaction Setup: In a well-ventilated fume hood, add phosphorus oxychloride (POCl₃) to a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Starting Material: Slowly add Ethyl 4,6-dihydroxynicotinate to the stirred phosphorus oxychloride.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2 hours), monitoring the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: Cautiously add the cooled reaction residue to ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A Diethyl 3-oxoglutarate + Triethyl orthoformate + Acetic anhydride B Intermediate A->B 120°C, 2h C Ethyl 4,6-dihydroxynicotinate B->C 1. NH₃, 0°C to RT 2. HCl (pH 5) D This compound C->D Chlorinating Agent (e.g., POCl₃)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities in Synthesis? check_step1 Step 1: Dihydroxynicotinate Synthesis Issue? start->check_step1 Yes check_step2 Step 2: Chlorination Issue? start->check_step2 Yes incomplete_condensation Incomplete Condensation? check_step1->incomplete_condensation inefficient_cyclization Inefficient Cyclization? check_step1->inefficient_cyclization wrong_chlorination Poor Selectivity? check_step2->wrong_chlorination purification_issue Purification Difficulty? check_step2->purification_issue solution_condensation Verify 120°C for 2h. Check reagent purity. incomplete_condensation->solution_condensation Yes solution_cyclization Control NH₃ addition at 0°C. Adjust pH to 5 for precipitation. inefficient_cyclization->solution_cyclization Yes solution_chlorination Optimize chlorinating agent. Control temperature and time. Monitor with TLC/HPLC. wrong_chlorination->solution_chlorination Yes solution_purification Use column chromatography. Attempt recrystallization. purification_issue->solution_purification Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Common side reactions in the synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route involves a modified Hantzsch-type pyridine synthesis. This approach utilizes ethyl 3-amino-3-ethoxyacrylate, diethyl chloromalonate, and an appropriate aldehyde, followed by cyclization and aromatization.

Q2: What are the most likely side reactions to occur during this synthesis?

The primary side reactions include the formation of byproducts from self-condensation of reactants, incomplete cyclization, and undesired chlorination or hydrolysis. Specific side products can include diethyl 2,4-diacetyl-3,5-pyridinedicarboxylate and various chlorinated derivatives.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot, which should be UV active, indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the recommended purification methods for the final product?

The primary methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Column chromatography using silica gel with a gradient of hexane and ethyl acetate is also a highly effective purification technique.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Optimization
Low to no product yield 1. Incorrect reaction temperature: The cyclization step may require specific temperature control. 2. Poor quality reagents: Degradation of starting materials, especially the chlorinated malonate. 3. Presence of moisture: Water can interfere with the condensation reactions.1. Optimize temperature: Experiment with a range of temperatures for the cyclization step. 2. Verify reagent purity: Use freshly distilled or purified reagents. 3. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple unidentified spots on TLC 1. Formation of side products: Self-condensation of starting materials or competing reaction pathways. 2. Decomposition of product: The product may be unstable under the reaction or workup conditions.1. Control stoichiometry: Carefully control the molar ratios of the reactants. 2. Modify reaction time: Shorter or longer reaction times may favor the desired product. 3. Purification: Isolate the main product using column chromatography and characterize the impurities to understand the side reactions.
Product is an inseparable mixture of chlorinated species Over-chlorination or incomplete chlorination: The chlorinating agent may be too reactive or used in an incorrect stoichiometric amount.Use a milder chlorinating agent: Consider N-chlorosuccinimide (NCS) as an alternative to harsher reagents. Precise stoichiometry: Add the chlorinating agent slowly and in a controlled manner.
Hydrolysis of the ethyl ester group Presence of acid or base in the workup: The ester is susceptible to hydrolysis under acidic or basic conditions, especially with heat.Neutral workup: Ensure all aqueous washes are neutral. Use a mild base like sodium bicarbonate to neutralize any acid, and avoid strong acids or bases. Low-temperature workup: Perform extractions and washes at a lower temperature to minimize hydrolysis.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible synthetic route.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate

  • Diethyl chloromalonate

  • Formaldehyde (37% solution in water)

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-amino-3-ethoxyacrylate (1 equivalent) and diethyl chloromalonate (1 equivalent) in ethanol.

  • Add formaldehyde (1.1 equivalents) to the mixture.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., 7:3 hexane:ethyl acetate).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Synthesis_Pathway Reactant1 Ethyl 3-amino-3-ethoxyacrylate Intermediate Acyclic Intermediate Reactant1->Intermediate Condensation (Piperidine catalyst) SideProduct1 Self-condensation Products Reactant1->SideProduct1 Reactant2 Diethyl chloromalonate Reactant2->Intermediate Condensation (Piperidine catalyst) Reactant2->SideProduct1 Reactant3 Formaldehyde Reactant3->Intermediate Condensation (Piperidine catalyst) Product This compound Intermediate->Product Cyclization & Aromatization SideProduct2 Incomplete Cyclization Intermediate->SideProduct2

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Multiple Spots on TLC? CheckYield->CheckPurity No OptimizeTemp Optimize Temperature & Check Reagents CheckYield->OptimizeTemp Yes CheckChlorination Mixture of Chloro-species? CheckPurity->CheckChlorination No ControlStoichiometry Control Stoichiometry & Reaction Time CheckPurity->ControlStoichiometry Yes CheckHydrolysis Ester Hydrolysis? CheckChlorination->CheckHydrolysis No ModifyChlorination Use Milder Reagent & Control Addition CheckChlorination->ModifyChlorination Yes End Pure Product CheckHydrolysis->End No NeutralWorkup Perform Neutral & Low-Temp Workup CheckHydrolysis->NeutralWorkup Yes OptimizeTemp->Start ControlStoichiometry->Start ModifyChlorination->Start NeutralWorkup->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

Optimization of reaction parameters for derivatizing Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Ethyl 5-chloro-4,6-dihydroxynicotinate. The following sections offer guidance on optimizing reaction parameters, addressing common experimental challenges, and providing detailed methodologies for key transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The primary reactive sites are the two hydroxyl groups at the C4 and C6 positions, the chloro group at the C5 position, and the ethyl ester at the C3 position. The hydroxyl groups are nucleophilic and can undergo reactions such as acylation and etherification. The chloro group can be substituted via nucleophilic aromatic substitution, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. The ethyl ester can be hydrolyzed or transesterified.

Q2: How can I achieve selective mono-derivatization of the hydroxyl groups?

A2: Achieving selective mono-derivatization of the two hydroxyl groups can be challenging due to their similar reactivity. However, strategies to favor mono-substitution include using a stoichiometric amount of the derivatizing agent (e.g., 1.0-1.2 equivalents), employing a bulky derivatizing agent that may preferentially react with the less sterically hindered hydroxyl group, and running the reaction at low temperatures to control reactivity. Stepwise protection-deprotection strategies may also be necessary for complete control.

Q3: What are the typical conditions for replacing the C5-chloro group?

A3: The C5-chloro group can be displaced via nucleophilic aromatic substitution (SNA_r)[1]. This reaction is facilitated by the electron-deficient nature of the pyridine ring[1]. Typical nucleophiles include amines, alkoxides, and thiolates. The reaction often requires elevated temperatures and a suitable solvent, such as DMF, DMSO, or NMP. The presence of the dihydroxy groups can influence the reactivity, and it may be necessary to protect them prior to attempting the substitution.

Q4: Can the ethyl ester be hydrolyzed without affecting the other functional groups?

A4: Selective hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions, for example, using LiOH, NaOH, or KOH in a mixture of water and a co-solvent like THF or methanol at room temperature.[2] Care must be taken to avoid harsh conditions (e.g., high temperatures) that could potentially promote side reactions, such as the displacement of the chloro group by hydroxide.

Troubleshooting Guides

Problem 1: Low Yield in O-Acylation of Hydroxyl Groups
Potential Cause Suggested Solution
Incomplete reaction - Increase the reaction time and monitor by TLC. - Increase the reaction temperature cautiously. - Use a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[3]
Decomposition of starting material or product - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Ensure all reagents and solvents are dry, as moisture can lead to hydrolysis of the acylating agent and product.
Steric hindrance - Use a less bulky acylating agent if possible. - For highly hindered hydroxyl groups, consider using a more reactive acylating agent in combination with a strong, non-nucleophilic base.
Difficult product isolation - During work-up, use a mild acidic wash (e.g., dilute HCl or aqueous copper sulfate) to remove basic impurities like pyridine.[4][5] - Employ column chromatography for purification, potentially using a gradient elution system to separate the product from starting material and byproducts.[6][7]
Problem 2: Formation of Side Products in Williamson Ether Synthesis (O-Alkylation)
Potential Cause Suggested Solution
Elimination of the alkyl halide - This is more likely with secondary and tertiary alkyl halides.[8][9][10][11][12] Use a primary alkyl halide if possible. - Use a less sterically hindered base. - Run the reaction at the lowest effective temperature.
N-alkylation of the pyridine ring - While O-alkylation is generally favored for hydroxypyridines, N-alkylation can occur.[13] - The choice of solvent can influence the N- vs. O-alkylation ratio. Polar aprotic solvents like DMF often favor O-alkylation.
Di-alkylation - Use a controlled amount of the alkylating agent (e.g., 2.0-2.2 equivalents for di-substitution). - Add the alkylating agent slowly to the reaction mixture.
C-alkylation - Phenoxides can sometimes undergo C-alkylation in addition to O-alkylation.[10] - Using a strong base to fully form the alkoxide before adding the alkylating agent can minimize this.

Data Presentation: Reaction Parameter Comparison

Table 1: Typical Conditions for O-Acylation of Dihydroxypyridines

ParameterAcetic Anhydride/PyridineAcetyl Chloride/Triethylamine
Acylating Agent (equiv.) 2.5 - 3.02.2 - 2.5
Base Pyridine (as solvent)Triethylamine (2.5 - 3.0 equiv.)
Solvent PyridineDichloromethane (DCM), Chloroform
Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 4 - 12 hours2 - 6 hours
Catalyst (optional) DMAP (0.1 equiv.)DMAP (0.1 equiv.)
Typical Yield 85 - 95%80 - 90%

Note: Yields are estimates based on general acylation reactions of hydroxylated pyridines and may vary for the specific substrate.

Table 2: Typical Conditions for Williamson Ether Synthesis of Dihydroxypyridines

ParameterSodium Hydride/Alkyl HalidePotassium Carbonate/Alkyl Halide
Alkylating Agent (equiv.) 2.2 - 2.52.5 - 3.0
Base Sodium Hydride (2.2 - 2.5 equiv.)Potassium Carbonate (3.0 - 4.0 equiv.)
Solvent DMF, THFDMF, Acetone
Temperature Room temperature to 80 °C60 °C to reflux
Typical Reaction Time 6 - 24 hours12 - 48 hours
Typical Yield 70 - 85%60 - 80%

Note: Yields are estimates based on general etherification reactions of hydroxylated pyridines and may vary depending on the specific alkyl halide and substrate.

Experimental Protocols

Protocol 1: Di-O-acetylation of this compound
  • Dissolve this compound (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.5 - 3.0 equiv.) to the stirred solution.[3]

  • (Optional) Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).[3]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Remove the pyridine and other volatile components under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.[3]

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain the desired di-O-acetylated product.[3]

Protocol 2: Di-O-methylation of this compound (Williamson Ether Synthesis)
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) in dry DMF under an inert atmosphere, add a solution of this compound (1.0 equiv.) in dry DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (2.2 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Dry Pyridine cool Cool to 0 °C start->cool add_reagent Add Acetic Anhydride cool->add_reagent add_catalyst Add DMAP (optional) add_reagent->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react quench Quench with Methanol react->quench evaporate Evaporate Volatiles quench->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Aqueous Washes (HCl, NaHCO3, Brine) dissolve->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure Di-O-acetylated Product purify->end_product

Caption: Experimental workflow for the di-O-acetylation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check TLC degradation Degradation? start->degradation Observe byproducts impure_reagents Impure Reagents? start->impure_reagents Verify reagent quality sol_incomplete Increase time/temp Add catalyst (DMAP) incomplete_rxn->sol_incomplete sol_degradation Lower temperature Use inert atmosphere degradation->sol_degradation sol_impure Use fresh/purified reagents Ensure anhydrous conditions impure_reagents->sol_impure

References

Technical Support Center: Purification of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 5-chloro-4,6-dihydroxynicotinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Isolation

  • Possible Causes:

    • Incomplete reaction during the synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate, leading to the presence of starting materials such as diethyl 3-oxoglutarate or triethyl orthoformate.

    • Formation of byproducts during the synthesis, such as incompletely cyclized intermediates.

    • Incomplete chlorination, resulting in residual Ethyl 4,6-dihydroxynicotinate.

    • Hydrolysis of the ester functionality to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions at elevated temperatures.

  • Troubleshooting & Optimization:

    • Analytical Assessment: Before proceeding with purification, analyze the crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ¹H NMR to identify the nature of the impurities.

    • Aqueous Wash: A simple aqueous wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate) can help remove water-soluble starting materials and inorganic salts. A wash with a mild base, such as a saturated sodium bicarbonate solution, can remove acidic impurities like the hydrolyzed carboxylic acid.

    • Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at room temperature should be selected.

    • Column Chromatography: For complex mixtures of impurities, column chromatography is the most effective purification method. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common choice for this class of compounds.

Issue 2: Low Yield of Purified Product

  • Possible Causes:

    • Product loss during aqueous work-up steps if the compound has some water solubility.

    • Improper selection of recrystallization solvent, leading to significant product loss in the mother liquor.

    • Adsorption of the product onto the stationary phase during column chromatography.

    • Degradation of the product during purification.

  • Troubleshooting & Optimization:

    • Extraction Efficiency: During aqueous extraction, ensure the correct pH of the aqueous layer to minimize the solubility of the product. Use a sufficient volume of organic solvent and perform multiple extractions.

    • Recrystallization Optimization: Carefully select the recrystallization solvent system through small-scale trials. Cooling the solution slowly can improve crystal formation and yield.

    • Chromatography Conditions: Optimize the mobile phase for column chromatography to ensure good separation and elution of the product. Using a less polar solvent system initially and gradually increasing the polarity can prevent irreversible adsorption.

    • Temperature Control: Avoid excessive heat during all purification steps to minimize thermal degradation.

Issue 3: Presence of Colored Impurities

  • Possible Causes:

    • Formation of colored byproducts during the synthesis, often from oxidation or polymerization reactions.

    • Carryover of colored impurities from the starting materials.

  • Troubleshooting & Optimization:

    • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. This is typically done by adding a small amount of charcoal to a solution of the crude product, heating briefly, and then filtering the charcoal off through a pad of celite. This should be done with caution as it can also lead to some product loss.

    • Recrystallization: Often, colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor.

    • Chromatography: Column chromatography is very effective at separating colored impurities from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities can be categorized based on their origin:

  • From the synthesis of the precursor (Ethyl 4,6-dihydroxynicotinate): Unreacted starting materials like diethyl 3-oxoglutarate and triethyl orthoformate, and incompletely cyclized intermediates.

  • From the chlorination step: Unreacted Ethyl 4,6-dihydroxynicotinate.

  • From side reactions/degradation: The corresponding carboxylic acid (4,6-dihydroxy-5-chloronicotinic acid) due to ester hydrolysis.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps in identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Q3: What is a good starting point for developing a recrystallization protocol?

A3: Start with small-scale solubility tests in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. Look for a solvent system that provides good crystal formation upon cooling.

Q4: How can I avoid hydrolysis of the ester group during purification?

A4: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If an acidic or basic wash is necessary during the work-up, perform it quickly and at a low temperature. Ensure that all solvents are neutral and dry if the compound shows sensitivity to hydrolysis.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification MethodStarting Purity (Area % by HPLC)Final Purity (Area % by HPLC)Yield (%)Key Impurities Removed
Single Recrystallization (Ethanol/Water)85%95%70%Unreacted starting materials
Activated Charcoal followed by Recrystallization85% (colored)96%65%Colored impurities, some starting materials
Column Chromatography (Silica Gel, Hexane/EtOAc gradient)85%>99%80%All major and minor impurities

Note: The data in this table is for illustrative purposes only and may not be representative of actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a celite pad if charcoal was used) to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude->analysis1 decision1 Purity > 98%? analysis1->decision1 final_product Pure Product decision1->final_product Yes wash Aqueous Wash (Water, Brine) decision1->wash No reflux Recrystallization wash->reflux analysis2 Purity Analysis of Fractions/Crystals reflux->analysis2 chromatography Column Chromatography chromatography->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->final_product Yes decision2->chromatography No

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity of Isolated Product check_impurities Identify Impurities (NMR, HPLC) start->check_impurities is_polar Are impurities polar/ionic? check_impurities->is_polar is_colored Are there colored impurities? is_polar->is_colored No aqueous_wash Perform Aqueous/Mild Base Wash is_polar->aqueous_wash Yes is_starting_material Is unreacted starting material present? is_colored->is_starting_material No charcoal Treat with Activated Charcoal is_colored->charcoal Yes recrystallize Recrystallize from appropriate solvent is_starting_material->recrystallize Yes chromatography Perform Column Chromatography is_starting_material->chromatography No/Complex Mixture aqueous_wash->is_colored charcoal->is_starting_material

Caption: A decision tree for troubleshooting common purification challenges.

Stability of Ethyl 5-chloro-4,6-dihydroxynicotinate in different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Ethyl 5-chloro-4,6-dihydroxynicotinate. Due to the limited availability of direct stability data for this specific compound, this resource leverages established chemical principles and data from analogous structures to anticipate potential stability challenges and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may influence its stability?

A1: The key functional groups are the ethyl ester, the chloro-substituent on the pyridine ring, and the two hydroxyl groups. Each of these can be susceptible to degradation under specific conditions.

Q2: What is the most likely degradation pathway for the ethyl ester group?

A2: The ethyl ester is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions.[1][2] This reaction would yield the corresponding carboxylic acid, 5-chloro-4,6-dihydroxynicotinic acid, and ethanol. The rate of hydrolysis is dependent on pH and temperature.[3]

Q3: How stable is the chloro-substituent on the pyridine ring?

A3: Chlorinated pyridines can be susceptible to nucleophilic substitution reactions, although the reactivity depends on the position of the chlorine and the presence of other substituents. Under certain conditions, such as exposure to strong nucleophiles or photolytic stress, the chlorine atom could be displaced.[4]

Q4: What is the potential impact of the dihydroxy groups on the compound's stability?

A4: The 4,6-dihydroxy substitution pattern on the pyridine ring imparts phenolic-like character. Phenolic hydroxyl groups can be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or under basic conditions, potentially leading to colored degradation products.[5][6][7] However, these groups can also contribute to the molecule's antioxidant properties.[8][9]

Q5: Is this compound sensitive to light?

A5: Many pyridine derivatives are known to be light-sensitive.[10] The presence of the chloro-substituent and the aromatic ring system suggests a potential for photolytic degradation. It is advisable to protect the compound from light during storage and handling.[11]

Q6: What are the recommended storage conditions for this compound?

A6: Based on the potential for hydrolysis, oxidation, and photosensitivity, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Appearance of Unknown Peaks in HPLC
Possible Cause Troubleshooting Steps
Hydrolysis of the ethyl ester - Analyze the sample preparation procedure. Avoid prolonged exposure to acidic or basic conditions. - Use freshly prepared solutions for analysis. - If working in aqueous solutions, consider using buffered systems at a pH where the ester is most stable (typically slightly acidic to neutral).
Oxidative degradation - De-gas solvents to remove dissolved oxygen. - Consider adding an antioxidant to the sample matrix if compatible with the analytical method. - Ensure storage containers are tightly sealed and consider flushing with an inert gas.
Photodegradation - Protect samples from light at all stages of handling and analysis by using amber vials or covering glassware with aluminum foil.[11] - Compare results from samples prepared under normal laboratory light and in the dark.
Issue 2: Discoloration of the Solid Compound or Solutions
Possible Cause Troubleshooting Steps
Oxidation of the dihydroxy groups - This is a likely cause, leading to the formation of colored quinone-like structures.[6] - Store the solid compound under an inert atmosphere. - For solutions, prepare them fresh and use de-gassed solvents.
Formation of charge-transfer complexes - Investigate potential interactions with solvents or other components in the formulation. - Use high-purity solvents.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the reactivity of its functional groups.

Hydrolysis This compound This compound 5-chloro-4,6-dihydroxynicotinic acid 5-chloro-4,6-dihydroxynicotinic acid This compound->5-chloro-4,6-dihydroxynicotinic acid H+ or OH- Ethanol Ethanol This compound->Ethanol H+ or OH-

Caption: Hypothetical Hydrolytic Degradation Pathway.

Oxidation This compound This compound Oxidized Products (e.g., Quinone-like structures) Oxidized Products (e.g., Quinone-like structures) This compound->Oxidized Products (e.g., Quinone-like structures) [O]

Caption: Hypothetical Oxidative Degradation Pathway.

Data on Stability (Illustrative Examples)

The following tables provide an illustrative summary of potential stability data. Note: These are hypothetical values and must be confirmed through experimental studies.

Table 1: Hypothetical pH-Rate Profile for Hydrolysis at 25°C

pHApparent First-Order Rate Constant (k_obs, day⁻¹)Half-life (t½, days)
2.00.0513.9
5.00.005138.6
7.00.0169.3
9.00.16.9

Table 2: Hypothetical Results from Forced Degradation Studies

Stress ConditionDurationExtent of Degradation (%)Major Degradant(s)
0.1 M HCl, 60°C24 h155-chloro-4,6-dihydroxynicotinic acid
0.1 M NaOH, 25°C8 h205-chloro-4,6-dihydroxynicotinic acid
3% H₂O₂, 25°C48 h10Oxidized products
UV light (254 nm)12 h5Photodegradation products
Heat (80°C, solid)7 days< 2Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic Hydrolysis: Repeat the above step using 0.1 M NaOH.

    • Neutral Hydrolysis: Repeat the above step using purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Prepare Acidic Solution (0.1 M HCl) Stock->Acid Base Prepare Basic Solution (0.1 M NaOH) Stock->Base Neutral Prepare Neutral Solution (Water) Stock->Neutral Incubate Incubate at 60°C Acid->Incubate Base->Incubate Neutral->Incubate Sample Sample at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Caption: Workflow for Hydrolytic Forced Degradation Study.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Solution: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 100 µg/mL.

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration of 3%.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Photostability
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish.

    • Solution State: Prepare a solution of the compound (approx. 100 µg/mL) in a suitable solvent in a quartz cuvette or a transparent glass vial.

  • Control Sample: Prepare a corresponding set of samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Sampling: Analyze the samples after a defined period of exposure.

  • Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only and is based on general chemical principles and data from related structures. It is essential to perform specific stability studies on this compound to establish its actual stability profile.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 5-chloro-4,6-dihydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 5-chloro-4,6-dihydroxynicotinate and its derivatives.

Troubleshooting Guides & FAQs

Q1: My this compound derivative precipitates when I dilute my organic stock solution (e.g., in DMSO) into an aqueous buffer. What is happening and how can I resolve this?

A1: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded as it moves from a high-solubility organic solvent to a low-solubility aqueous environment.[1][2] The drastic change in solvent polarity causes the compound to precipitate.[1]

Here are several strategies to address this issue:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise into the vortexing aqueous buffer.[1] This rapid dispersion helps to avoid localized supersaturation.

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt to use a lower final concentration in your experiment.[1]

  • Utilize a Co-solvent: Incorporate a water-miscible organic solvent into your final aqueous solution.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The presence of a co-solvent can increase the solubility of your compound.[4]

  • Adjust the pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[4][5] Since nicotinate derivatives can have acidic and basic functional groups, a pH-solubility profile should be determined.

Q2: What are the initial steps to systematically improve the solubility of a new this compound derivative?

A2: A systematic approach is crucial for efficiently determining the optimal solubilization strategy. The following workflow is recommended:

  • Characterize the Physicochemical Properties: Determine the compound's pKa, LogP, and solid-state properties (crystalline vs. amorphous). This information will guide the selection of appropriate solubilization techniques.

  • Screen Common Solvents and Co-solvents: Assess the compound's solubility in a range of pharmaceutically acceptable solvents and co-solvent systems.

  • Evaluate the Effect of pH: Determine the pH-solubility profile to understand how ionization affects solubility.[6]

  • Investigate Formulation Strategies: Based on the initial findings, explore more advanced techniques such as the use of surfactants, cyclodextrins, or solid dispersions.

Below is a diagram illustrating a general workflow for addressing poor solubility:

G cluster_0 Initial Assessment cluster_1 Solubility Screening cluster_2 Formulation Development Start Poorly Soluble Derivative Physicochemical_Characterization Determine pKa, LogP, Solid-State Properties Start->Physicochemical_Characterization Solvent_Screening Screen Common Solvents (e.g., Ethanol, PEG 400) Physicochemical_Characterization->Solvent_Screening pH_Screening Determine pH-Solubility Profile (pH 2-10) Physicochemical_Characterization->pH_Screening Soluble Sufficiently Soluble? Solvent_Screening->Soluble pH_Screening->Soluble Co_solvents Optimize Co-solvent System Soluble->Co_solvents No pH_Adjustment Formulate at Optimal pH Soluble->pH_Adjustment No End Proceed with Experiment Soluble->End Yes Advanced_Techniques Explore Advanced Techniques (Surfactants, Cyclodextrins, Solid Dispersions) Co_solvents->Advanced_Techniques pH_Adjustment->Advanced_Techniques Advanced_Techniques->End

Caption: Experimental workflow for overcoming poor solubility.

Q3: Can particle size reduction improve the solubility of my compound?

A3: Yes, reducing the particle size of a solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[4][7] Techniques like micronization and nanosizing are commonly employed.[7][8] While this doesn't change the equilibrium solubility, a faster dissolution rate can be beneficial for many experimental and in vivo applications.[4]

Q4: What are solid dispersions, and how can they help with solubility?

A4: Solid dispersions involve dispersing the poorly soluble drug in a hydrophilic matrix, often a polymer.[5][7] This can improve both the solubility and dissolution rate of the drug.[7] The drug in the dispersion can exist in an amorphous state, which is generally more soluble than the crystalline form.[9]

Data Presentation

When evaluating different solubilization methods, it is crucial to present the quantitative data in a clear and structured format. Below are example tables for presenting solubility data.

Table 1: Solubility of this compound Derivative 'X' in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
Ethanol255.2 ± 0.3
DMSO25> 100
PEG 4002515.8 ± 1.1

Table 2: Effect of pH on the Solubility of Derivative 'X' in Aqueous Buffers

pHTemperature (°C)Solubility (mg/mL)
2.0250.5 ± 0.05
4.0250.1 ± 0.02
6.025< 0.01
8.0251.2 ± 0.1
10.0255.7 ± 0.4

Table 3: Enhancement of Aqueous Solubility of Derivative 'X' using Different Formulation Strategies

FormulationConcentration of ExcipientSolubility in PBS pH 7.4 (mg/mL)Fold Increase
No Excipient-< 0.01-
10% Ethanol (Co-solvent)10% (v/v)0.25 ± 0.03~25x
2% Tween 80 (Surfactant)2% (w/v)0.8 ± 0.07~80x
5% HP-β-CD (Cyclodextrin)5% (w/v)1.5 ± 0.1~150x

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[10]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., water, buffer) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Replication: Perform the experiment in at least triplicate to ensure the results are reproducible.[11]

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile compounds and can significantly improve solubility.[12][13]

  • Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the drug and carrier on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion and, if necessary, mill it into a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Below is a diagram illustrating the key decision points when selecting a solubility enhancement strategy.

G Start Poorly Soluble Compound Is_Ionizable Is the compound ionizable? Start->Is_Ionizable pH_Adjustment pH Adjustment / Salt Formation Is_Ionizable->pH_Adjustment Yes Is_Thermally_Stable Is the compound thermally stable? Is_Ionizable->Is_Thermally_Stable No pH_Adjustment->Is_Thermally_Stable Solid_Dispersion_Melt Solid Dispersion (Hot Melt Extrusion) Is_Thermally_Stable->Solid_Dispersion_Melt Yes Solid_Dispersion_Solvent Solid Dispersion (Solvent Evaporation) Is_Thermally_Stable->Solid_Dispersion_Solvent No Other_Approaches Other Approaches: - Particle Size Reduction - Co-solvents - Surfactants - Complexation Solid_Dispersion_Melt->Other_Approaches Solid_Dispersion_Solvent->Other_Approaches

Caption: Decision tree for selecting a solubility enhancement method.

References

Interpretation of complex NMR spectra of Ethyl 5-chloro-4,6-dihydroxynicotinate products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Ethyl 5-chloro-4,6-dihydroxynicotinate Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The focus is on interpreting complex Nuclear Magnetic Resonance (NMR) spectra that may arise from the inherent structural properties of these molecules, such as tautomerism and the presence of exchangeable protons.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more peaks than expected for a single structure?

This is a common observation for 4,6-dihydroxynicotinate derivatives and is most likely due to the presence of keto-enol tautomers.[1][2] The molecule can exist in equilibrium between different isomeric forms, each giving rise to its own set of NMR signals. The exact ratio of these tautomers can be influenced by factors like solvent, temperature, and concentration.

Q2: I can't find the signals for the two hydroxyl (-OH) protons in my ¹H NMR spectrum. Where are they?

Hydroxyl protons are "exchangeable protons" and their appearance in an NMR spectrum is highly dependent on the solvent, temperature, and presence of trace amounts of water or acid.[3][4]

  • In aprotic, non-hydrogen bonding solvents (like CDCl₃ or Benzene-d₆): The -OH signals are often very broad and may be indistinguishable from the baseline.[3]

  • In hydrogen-bond accepting solvents (like DMSO-d₆ or Acetone-d₆): The rate of proton exchange is slowed, and the -OH signals typically appear as sharper, more defined peaks.[3][5] DMSO is particularly effective at revealing these protons.

  • In protic solvents (like D₂O or Methanol-d₄): The hydroxyl protons will exchange with the deuterium atoms of the solvent, causing the -OH signal to disappear completely from the spectrum.[6] This is a useful technique for confirming their identity.

Q3: The integration of the ethyl ester signals (-OCH₂CH₃) is not the expected 2:3 ratio. What could be the cause?

If the integration is close but not exact, it could be due to phasing or baseline correction issues during NMR data processing. However, if the ratio is significantly off, it may indicate the presence of impurities that have signals overlapping with the ethyl group resonances. Another possibility, if multiple tautomers are present in unequal amounts, is that you are integrating signals from different species. A careful analysis of the entire spectrum, including 2D NMR, is recommended.

Q4: My baseline is distorted ("rolling"). How can I fix this?

A rolling baseline is often a result of improper NMR acquisition parameters, particularly a short acquisition time or a poor water suppression pulse if the sample is wet. It can also be caused by a very strong signal (like a solvent peak) that is not properly processed. Re-processing the data with baseline correction algorithms can often improve the spectrum. If the issue persists, re-acquiring the spectrum with optimized parameters is the best solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound and its products.

Issue 1: Complex/Overlapping Signals in the Aromatic Region

Your ¹H NMR spectrum shows a complicated set of peaks between 6.0 and 9.0 ppm, making it difficult to assign the proton on the pyridine ring.

  • Probable Cause: The presence of multiple tautomeric forms is the most likely reason. The electronic environment of the ring proton(s) will differ in each tautomer, leading to separate signals.

  • Troubleshooting Steps:

    • Change the NMR Solvent: Run the spectrum in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆). Solvent polarity can shift the equilibrium, potentially simplifying the spectrum or separating the overlapping peaks.[6][7]

    • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes cause the tautomers to interconvert rapidly on the NMR timescale, leading to a single, averaged set of peaks.[7]

    • Perform 2D NMR: A ¹H-¹H COSY experiment will show which protons are coupled to each other.[8][9] This is invaluable for identifying separate spin systems belonging to different tautomers. An HSQC experiment will correlate protons directly to their attached carbons.[9][10]

Issue 2: Broad, Unresolved Peaks

Your spectrum suffers from broad peaks, leading to a loss of resolution and making it impossible to determine coupling constants.

  • Probable Cause:

    • Poor Shimming: The magnetic field may not be homogeneous across the sample.

    • Sample Concentration: The sample may be too concentrated, leading to aggregation and viscosity issues.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Chemical Exchange: Protons undergoing chemical exchange (like -OH groups or tautomers) can appear broad.[3]

  • Troubleshooting Steps:

    • Re-shim the Magnet: Always perform a careful shimming procedure before acquiring data.

    • Dilute the Sample: If the sample is highly concentrated, dilute it and re-acquire the spectrum.

    • Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica may help.

    • Confirm Exchangeable Protons: To confirm if a broad peak is an -OH, add a drop of D₂O to the NMR tube, shake it, and re-acquire the ¹H spectrum. The peak should diminish or disappear.[6]

Logical Flow for Troubleshooting a Complex Spectrum

The following diagram outlines a systematic approach to interpreting a complex NMR spectrum of a nicotinate product.

G start Complex 1D NMR Spectrum impurity_check Suspect impurities or tautomers? start->impurity_check check_solvent Are exchangeable protons (-OH) visible? d2o_exchange Perform D₂O Exchange Experiment check_solvent->d2o_exchange No / Broad reacquire_dmso Re-acquire in DMSO-d₆ check_solvent->reacquire_dmso No / Broad peak_disappears Peak disappears? (Confirms -OH/NH) d2o_exchange->peak_disappears check_overlap Are key signals overlapping? reacquire_dmso->check_overlap peak_disappears->check_overlap Yes run_2d Acquire 2D NMR Spectra (COSY, HSQC) check_overlap->run_2d Yes assign_cosy Assign spin systems using COSY run_2d->assign_cosy assign_hsqc Assign C-H correlations using HSQC assign_cosy->assign_hsqc compare_data Compare with literature/ starting material data assign_hsqc->compare_data impurity_check->check_solvent Yes impurity_check->check_overlap No final_structure Propose Structure(s) compare_data->final_structure

Caption: Workflow for NMR troubleshooting.

Data Presentation

While experimental NMR data for this compound is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts and typical values for related structural fragments. Note: Actual values will vary based on solvent, concentration, and the dominant tautomeric form.

Table 1: Predicted & Typical NMR Chemical Shifts

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Ring-H (H2)8.0 - 8.8145 - 155The most downfield aromatic proton.
-OH (x2)5.0 - 12.0-Highly variable, broad or absent in CDCl₃. Sharper in DMSO-d₆.
-OCH₂ CH₃4.1 - 4.5 (quartet)60 - 65Typical range for an ethyl ester methylene group.
-OCH₂CH₃ 1.2 - 1.5 (triplet)13 - 15Typical range for an ethyl ester methyl group.
Ring-C (C2)-145 - 155
Ring-C (C3)-110 - 120Carbon bearing the ester group.
Ring-C (C4, C6)-160 - 175Carbons bearing hydroxyl groups; likely deshielded (keto form).
Ring-C (C5)-95 - 105Carbon bearing the chloro group.
Ester C=O-165 - 170Carbonyl of the ethyl ester.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the dried compound.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is recommended for this class of compounds) to the sample in a clean vial.[11]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard (Optional): For quantitative analysis, add a known amount of an internal standard like tetramethylsilane (TMS).

Protocol 2: D₂O Exchange for Identifying -OH Protons
  • Acquire Initial Spectrum: Follow Protocol 1 to acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and invert it several times to mix the contents thoroughly. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim the magnetic field, and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the hydroxyl (-OH) protons will have disappeared or significantly decreased in intensity in the second spectrum.[6]

Protocol 3: Acquiring a ¹H-¹H COSY Spectrum

COrrelation SpectroscopY (COSY) is a 2D NMR experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[8][10]

  • Setup: Use a properly prepared and shimmed NMR sample.

  • Experiment Selection: On the NMR spectrometer software, select a standard COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Set the spectral width to cover all proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 2 to 8) per increment for good signal-to-noise.

    • Set the number of increments in the indirect dimension (F1) to at least 256 for adequate resolution.

  • Processing: After acquisition, the data is processed with a Fourier transform in both dimensions.

  • Interpretation: The resulting spectrum will show the 1D proton spectrum on both the horizontal and vertical axes. The peaks on the diagonal correspond to the 1D signals. Off-diagonal peaks (cross-peaks) indicate that the two protons at those chemical shifts are coupled.[8][9]

COSY Correlation Diagram

This diagram illustrates the expected ¹H-¹H COSY correlations for the ethyl ester fragment, a common feature in the target molecule's products.

G H_CH2 -OCH₂- H_CH3 -CH₃ H_CH2->H_CH3 J-coupling (cross-peak)

Caption: Expected COSY correlation in an ethyl group.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Ethyl 5-chloro-4,6-dihydroxynicotinate. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, supplemented with detailed experimental protocols and quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the dihydroxynicotinate core structure?

A1: The Guareschi-Thorpe condensation is a widely recognized and versatile method for the synthesis of substituted 2,6-dihydroxypyridines, which are tautomers of 2,6-pyridinediones. This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[1][2][3]

Q2: What are the primary challenges when scaling up the Guareschi-Thorpe reaction?

A2: Scaling up the Guareschi-Thorpe reaction can present several challenges that may not be apparent at the laboratory scale. These include potential decreases in yield, longer reaction times, and difficulties in controlling exotherms. Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in the formation of impurities. Product isolation and purification of large quantities can also be more complex.[1]

Q3: How can the yield and efficiency of the Guareschi-Thorpe reaction be improved on a larger scale?

A3: To improve yield and efficiency during scale-up, several strategies can be employed. The use of ammonium carbonate as both a nitrogen source and a reaction promoter in an aqueous medium has been shown to be effective, leading to high yields and simplified work-up procedures.[1][2] This approach is also more environmentally friendly. Optimization of reaction temperature and ensuring efficient mixing are crucial for maintaining reaction performance at scale.

Q4: What is a suitable method for the chlorination of the dihydroxynicotinate ring at the C5 position?

A4: For the selective chlorination of an electron-rich pyridine ring, such as a dihydroxynicotinate derivative, electrophilic aromatic substitution is the preferred method. N-Chlorosuccinimide (NCS) is a versatile and commonly used reagent for this purpose, as it provides a source of electrophilic chlorine under relatively mild conditions. The reaction is typically carried out in a suitable solvent, and for less reactive substrates, an acid catalyst may be employed.[4][5][6]

Q5: What are the main byproducts in NCS chlorination reactions and how can they be removed?

A5: The primary byproduct of reactions involving N-Chlorosuccinimide (NCS) is succinimide. Fortunately, succinimide is soluble in water, which allows for its straightforward removal during the aqueous work-up phase of the reaction. Washing the organic layer with water or a mild aqueous base solution is typically sufficient to remove this byproduct.[7]

Troubleshooting Guides

Part 1: Guareschi-Thorpe Synthesis of Ethyl 4,6-dihydroxynicotinate
Problem Possible Cause(s) Troubleshooting Suggestions
Low Yield - Incomplete reaction due to insufficient heating or reaction time.- Suboptimal stoichiometry of reactants.- Inefficient mixing on a larger scale.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure precise measurement of starting materials.- On scale-up, use a reactor with appropriate agitation to ensure homogeneous mixing.
Formation of Multiple Byproducts - Self-condensation of starting materials.- Incomplete cyclization leading to linear intermediates.- Control the rate of addition of reactants to minimize self-condensation.- Optimize the reaction temperature; too high a temperature can lead to side reactions.- The use of ammonium carbonate in an aqueous/ethanolic mixture can promote cleaner reactions.[1]
Difficult Product Isolation - Product is too soluble in the reaction mixture.- Product precipitates as a fine, difficult-to-filter solid.- After reaction completion, adding cold water can help to fully precipitate the product.[1]- Allow the product to crystallize slowly by gradual cooling to obtain larger, more easily filterable crystals.
Part 2: C5-Chlorination using N-Chlorosuccinimide (NCS)
Problem Possible Cause(s) Troubleshooting Suggestions
Low or No Conversion - Decomposed or impure NCS.- Insufficient activation of the substrate or NCS.- Use freshly opened or purified NCS. NCS can be recrystallized from glacial acetic acid.[7]- For less reactive substrates, consider adding a catalytic amount of a protic acid (e.g., HCl) or a Lewis acid to enhance the electrophilicity of the chlorine.[4][5]
Formation of Multiple Chlorinated Products (Poor Regioselectivity) - Reaction conditions are too harsh, leading to over-chlorination.- The electronic and steric effects of the substituents are not sufficiently directing.- Start the reaction at a lower temperature and monitor the progress closely by TLC or HPLC.- Screen different solvents to find the optimal medium for regioselectivity.- Avoid using a large excess of NCS.
Product Contaminated with Succinimide - Incomplete removal of the succinimide byproduct during work-up.- Perform multiple washes of the organic layer with water or a saturated aqueous solution of sodium bicarbonate.[7]

Experimental Protocols

Protocol 1: Scale-up Synthesis of Ethyl 4,6-dihydroxynicotinate via Guareschi-Thorpe Condensation

This protocol is adapted from an advanced, environmentally friendly version of the Guareschi-Thorpe reaction.[1]

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Ammonium carbonate

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add ethyl acetoacetate (1.0 mol), ethyl cyanoacetate (1.0 mol), and ammonium carbonate (2.0 mol).

  • Add a 1:1 (v/v) mixture of ethanol and water as the solvent. The solvent volume should be sufficient to ensure good stirring of the slurry.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. The product may start to precipitate during the reaction.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to ensure complete precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Ethyl 4,6-dihydroxynicotinate.

Protocol 2: C5-Chlorination of Ethyl 4,6-dihydroxynicotinate

This is a general protocol for the electrophilic chlorination of an activated aromatic ring using N-Chlorosuccinimide. Optimization may be required for this specific substrate.

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or another suitable aprotic solvent)

  • (Optional) Catalytic amount of a protic acid (e.g., HCl) or Lewis acid.

Procedure:

  • In a reaction vessel protected from light, dissolve Ethyl 4,6-dihydroxynicotinate (1.0 mol) in a suitable solvent such as acetonitrile.

  • Add N-Chlorosuccinimide (1.05 - 1.1 mol) to the solution in portions at room temperature.

  • If the reaction is slow, consider the addition of a catalytic amount of an acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine to remove succinimide and any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

Table 1: Quantitative Data for Guareschi-Thorpe Synthesis on Different Scales [1]

ParameterLab Scale (1 mmol)Scale-Up (20 mmol)
Ethyl Acetoacetate1 mmol20 mmol
Ethyl Cyanoacetate1 mmol20 mmol
Ammonium Carbonate2 mmol40 mmol
Solvent1:1 EtOH/H₂O (2 mL)1:1 EtOH/H₂O (40 mL)
Temperature80 °C80 °C
Reaction Time~2-3 hours~2-4 hours
Yield High (typically >90%) Up to 95%
Purity High (often requires no further purification)High (product precipitates from the reaction mixture)

Table 2: Typical Parameters for NCS Chlorination of Activated Arenes [4][5]

ParameterCondition
Chlorinating AgentN-Chlorosuccinimide (NCS)
Stoichiometry1.0 - 1.2 equivalents of NCS per equivalent of substrate
SolventAcetonitrile, Dichloromethane, Chloroform, or Acetic Acid
TemperatureRoom Temperature to mild heating (e.g., 50-60 °C)
Catalyst (if needed)Protic acids (e.g., HCl, H₂SO₄) or Lewis acids
Typical Yield Variable (60-95%, substrate dependent)
Purity Generally good, requires purification to remove succinimide and any regioisomers

Mandatory Visualizations

Synthesis_Workflow cluster_0 Part 1: Guareschi-Thorpe Condensation cluster_1 Part 2: C5-Chlorination Start Ethyl Acetoacetate + Ethyl Cyanoacetate + Ammonium Carbonate Reaction1 Reaction in EtOH/H2O at 80°C Start->Reaction1 Workup1 Cooling, Precipitation, Filtration, and Drying Reaction1->Workup1 Product1 Ethyl 4,6-dihydroxynicotinate Workup1->Product1 Start2 Ethyl 4,6-dihydroxynicotinate + N-Chlorosuccinimide (NCS) Product1->Start2 Intermediate Reaction2 Reaction in Acetonitrile (optional acid catalyst) Start2->Reaction2 Workup2 Aqueous Work-up (Quenching, Extraction, Washing) Reaction2->Workup2 Purification Recrystallization or Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Synthesis? CheckReaction Monitor Reaction Progress (TLC/HPLC) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete OptimizeTimeTemp Increase Reaction Time or Temperature Incomplete->OptimizeTimeTemp Yes CheckReagents Check Reagent Purity and Stoichiometry Incomplete->CheckReagents No OptimizeTimeTemp->CheckReaction ImpureReagents Impure or Incorrect Stoichiometry? CheckReagents->ImpureReagents PurifyReagents Purify/Re-weigh Starting Materials ImpureReagents->PurifyReagents Yes CheckMixing Evaluate Mixing Efficiency (Scale-up) ImpureReagents->CheckMixing No PurifyReagents->Start ImproveMixing Improve Agitation CheckMixing->ImproveMixing Success Yield Improved CheckMixing->Success Adequate ImproveMixing->Start

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Preventing degradation of Ethyl 5-chloro-4,6-dihydroxynicotinate on storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-chloro-4,6-dihydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. The information provided is based on established principles of organic chemistry and stability testing for structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color (e.g., turned yellow or brown). What could be the cause?

A1: Color change is a common indicator of chemical degradation. For dihydropyridine-like structures, this is often due to oxidation, which leads to the formation of more conjugated and colored pyridine derivatives.[1][2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][3]

Q2: I'm observing a decrease in the purity of my compound over time, even when stored in the dark. What other factors could be at play?

A2: Besides oxidation and photodegradation, hydrolysis of the ethyl ester group is a likely degradation pathway, especially if the compound is exposed to moisture or stored in a non-inert atmosphere.[4][5] This reaction would yield the corresponding carboxylic acid. Additionally, thermal degradation can occur even in the absence of light, particularly in the presence of humidity.[3][6]

Q3: What are the ideal storage conditions for solid this compound?

A3: To minimize degradation, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (ideally -20°C). It is crucial to minimize exposure to humidity.[3]

Q4: I need to prepare a stock solution of this compound. Which solvents are recommended, and how should I store the solution?

A4: For stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.[3] The dihydropyridine ring is highly photosensitive and readily undergoes oxidation in solution.[1][3]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of dihydropyridine derivatives in aqueous solutions is often pH-dependent.[3] Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester. The optimal pH for stability would need to be determined experimentally, but for many dihydropyridines, slightly acidic conditions (around pH 5) have shown greater stability.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared sample. 1. Degradation during sample preparation: The compound may be degrading in the dissolution solvent or under ambient light. 2. Contaminated solvent or glassware. 3. Presence of metal ions: Trace metal ions can catalyze oxidation.[7]1. Prepare samples immediately before analysis. Work under dim light or use amber vials. 2. Use high-purity (HPLC grade) solvents and thoroughly clean glassware. 3. Use solvents and reagents with low metal ion content. Consider adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected.
Loss of compound potency or activity in a biological assay. 1. Degradation in assay buffer: The pH, temperature, or components of your assay buffer may be causing the compound to degrade. 2. Photodegradation during incubation: Exposure to light during the assay.1. Perform a stability study of the compound in your assay buffer under the same conditions (time, temperature) as your experiment. 2. Protect the assay plates from light during incubation.
Inconsistent results between experimental replicates. 1. Inconsistent sample handling: Variations in the time between sample preparation and analysis. 2. Degradation in stock solution: The stock solution may be degrading over time.1. Standardize your sample preparation workflow to ensure all samples are handled identically. 2. Prepare fresh stock solutions for each experiment or validate the stability of your stock solution over the intended period of use.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing strategies to prevent them. The primary hypothesized pathways for this compound are oxidation and hydrolysis.

DegradationPathways Hypothesized Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A This compound B This compound (Aromatized Pyridine Derivative) A->B [O] (Light, Air, Heat) C 5-chloro-4,6-dihydroxynicotinic acid A->C H2O (Acid or Base Catalyzed)

Caption: Hypothesized degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[8]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Transfer the solid compound to a vial and heat in an oven at 70°C for 24 and 48 hours. Also, subject a solution of the compound to the same conditions.

  • Photodegradation: Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all samples by a suitable HPLC method to quantify the parent compound and detect any degradation products.

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (70°C, Solid & Solution) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis HPLC Analysis (Quantify Parent and Detect Degradants) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV Detector

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan of the parent compound (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

The results from the forced degradation study should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationParent Compound Remaining (%)Number of Degradation Products
0.1 M HCl 24 hours85.22
0.1 M NaOH 24 hours78.51
3% H₂O₂ 24 hours65.13
Thermal (70°C) 48 hours92.41
Photostability ICH Q1B55.94
Control 48 hours99.80

Disclaimer: The information provided here is for guidance purposes only and is based on the chemical properties of structurally similar compounds. It is essential to perform specific stability studies for this compound to establish its unique stability profile.

References

Troubleshooting failed reactions involving Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-4,6-dihydroxynicotinate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems observed during reactions involving this compound, such as low product yield, incomplete reactions, and the formation of side products.

Low or No Product Yield

Question: I am attempting a nucleophilic substitution reaction at the 5-chloro position, but I am observing very low to no yield of my desired product. What are the possible causes and solutions?

Answer: Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors related to the reactivity of the pyridine ring and the nature of the nucleophile.

  • Deactivated Pyridine Ring: The pyridine ring in your starting material is substituted with two electron-donating hydroxyl groups and an electron-withdrawing ethyl ester group. While the chloro group is at a position susceptible to nucleophilic attack, the overall electron density of the ring can influence reactivity.

  • Insufficient Nucleophile Strength: The nucleophile you are using may not be strong enough to displace the chloride from the pyridine ring under the applied reaction conditions.

  • Steric Hindrance: The hydroxyl groups at positions 4 and 6 may sterically hinder the approach of the nucleophile to the 5-position.

  • Side Reactions: The nucleophile might react with the ethyl ester group (e.g., hydrolysis or aminolysis) or the hydroxyl groups might undergo side reactions under the reaction conditions.

Troubleshooting Workflow:

G start Low/No Product Yield check_nucleophile Assess Nucleophile Strength and Concentration start->check_nucleophile check_base Verify Base Strength and Stoichiometry start->check_base analyze_side_products Analyze Crude Reaction Mixture for Side Products (LC-MS, NMR) start->analyze_side_products increase_temp Increase Reaction Temperature check_nucleophile->increase_temp Weak Nucleophile change_solvent Change to a More Polar Aprotic Solvent (e.g., DMF, DMSO) increase_temp->change_solvent use_catalyst Consider a Catalyst (e.g., Palladium-based for cross-couplings) change_solvent->use_catalyst optimize_conditions Optimize Reaction Conditions (Time, Stoichiometry) use_catalyst->optimize_conditions stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., NaH, K2CO3) check_base->stronger_base Weak or Inappropriate Base stronger_base->optimize_conditions protect_groups Consider Protecting Hydroxyl Groups protect_groups->optimize_conditions ester_hydrolysis Ester Hydrolysis Side Product Detected analyze_side_products->ester_hydrolysis oh_reaction Reaction at Hydroxyl Groups Detected analyze_side_products->oh_reaction ester_hydrolysis->optimize_conditions oh_reaction->protect_groups

Caption: Troubleshooting workflow for low-yield nucleophilic substitution.

Quantitative Data on Common Pitfalls:

IssueParameterObservationPotential Solution
Incomplete ConversionReaction Time<50% conversion after 24hIncrease temperature by 20°C or switch to a higher boiling point solvent.
Side Product FormationNucleophile Stoichiometry>20% ester hydrolysisUse a non-protic nucleophile or protect the ester group.
Low YieldBaseReaction stalls with weak bases (e.g., Et3N)Switch to a stronger, non-nucleophilic base like sodium hydride (NaH).

Question: My O-alkylation (etherification) reaction at the hydroxyl groups is resulting in a low yield of the desired diether product. What could be going wrong?

Answer: Low yields in the etherification of the dihydroxy groups can be attributed to several factors:

  • Incomplete Deprotonation: The acidity of the hydroxyl groups is influenced by the pyridine ring. A base that is not strong enough will result in incomplete formation of the more nucleophilic alkoxide.

  • Poor Solubility: The starting material or the intermediate mono-alkoxide salt may have poor solubility in the reaction solvent, leading to a sluggish reaction.

  • Side Reaction at the 5-Chloro Position: If a strong nucleophile is used or high temperatures are applied, nucleophilic substitution at the 5-chloro position can compete with the desired O-alkylation.

  • Reaction with the Ester: The base used for deprotonation could potentially hydrolyze the ethyl ester.

Troubleshooting Steps:

  • Choice of Base: Ensure a sufficiently strong base is used to fully deprotonate both hydroxyl groups. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF are common choices.

  • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to improve the solubility of the reactants and intermediates.

  • Temperature Control: Start the reaction at a lower temperature and gradually increase it if necessary. This can help to minimize side reactions. Monitor the reaction progress by TLC or LC-MS.

  • Order of Addition: Add the alkylating agent slowly to the solution of the deprotonated starting material to maintain a low concentration of the electrophile and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for the hydroxyl groups on this compound?

Q2: Is the ethyl ester group prone to hydrolysis under typical reaction conditions?

Yes, the ethyl ester can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2] If your reaction involves aqueous bases or acids, particularly at elevated temperatures, hydrolysis to the corresponding carboxylic acid is a likely side reaction. To avoid this, consider using non-aqueous conditions or protecting the ester group if necessary.

Q3: What purification methods are recommended for derivatives of this compound?

Purification can often be achieved through standard techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying pyridine derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.[3]

  • Acid-Base Extraction: If the product has a different acidity or basicity compared to the starting materials and byproducts, an aqueous acid-base workup can be a useful preliminary purification step.

Q4: Can the 5-chloro group be displaced by common nucleophiles?

The 5-position of a pyridine ring is generally less activated towards nucleophilic aromatic substitution compared to the 2- and 4-positions. However, the presence of the electron-withdrawing ester group can facilitate this reaction to some extent. Strong nucleophiles or transition-metal-catalyzed cross-coupling reactions are often required for efficient substitution at this position.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol outlines a general method for the etherification of the hydroxyl groups.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

O-Alkylation Workflow:

G start Start: this compound deprotonation Deprotonation with NaH in DMF start->deprotonation alkylation Addition of Alkyl Halide deprotonation->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product Product: O,O'-Dialkylated Ethyl 5-chloronicotinate purification->product

Caption: General workflow for the O-alkylation reaction.

Protocol 2: General Procedure for Hydrolysis of the Ethyl Ester

This protocol describes a standard method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • If necessary, the product can be further purified by recrystallization.

Ester Hydrolysis Signaling Pathway (Reaction Pathway):

G Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Hydroxide OH- Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate - EtOH Carboxylic_Acid 5-chloro-4,6-dihydroxy nicotinic acid Carboxylate->Carboxylic_Acid + H+ Ethanol Ethanol Acidification H+

Caption: Reaction pathway for the base-mediated hydrolysis of the ethyl ester.

References

Technical Support Center: Managing Thermal Instability in Ethyl 5-chloro-4,6-dihydroxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing potential thermal instability during the synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation, with a focus on ensuring reaction control and safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction step where thermal instability is a concern when synthesizing this compound?

A1: The critical step for potential thermal instability is the chlorination of the precursor, Ethyl 4,6-dihydroxynicotinate, using strong chlorinating agents like phosphorus oxychloride (POCl₃). This reaction is often highly exothermic and, if not properly controlled, can lead to a rapid increase in temperature, pressure buildup, and potential decomposition of the starting material and product.

Q2: What are the signs of a runaway reaction or thermal decomposition?

A2: Key indicators include a sudden and uncontrolled rise in temperature, a rapid increase in pressure within the reaction vessel, vigorous and unexpected gas evolution, and a noticeable change in the color of the reaction mixture (e.g., darkening or charring).

Q3: Can the order of reagent addition affect the thermal stability of the reaction?

A3: Absolutely. It is generally recommended to add the Ethyl 4,6-dihydroxynicotinate portion-wise to the chlorinating agent at a controlled rate. This allows for the dissipation of heat generated during the reaction and prevents a large exotherm from occurring.

Q4: Are there alternative, milder chlorinating agents that can be used?

A4: While POCl₃ is a common and effective chlorinating agent for this type of transformation, exploring other reagents such as thionyl chloride (SOCl₂) in the presence of a base, or oxalyl chloride, might offer milder reaction conditions. However, the feasibility and efficiency of these alternatives would need to be evaluated for this specific substrate.

Q5: How can I effectively monitor the reaction temperature?

A5: A calibrated thermocouple probe placed directly in the reaction mixture is essential for accurate temperature monitoring. The temperature should be recorded at regular intervals, especially during the addition of reagents. For larger scale reactions, automated temperature logging is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid, Uncontrolled Temperature Spike - Reagent addition is too fast.- Inadequate cooling.- Insufficient stirring.- Immediately stop reagent addition.- Increase the efficiency of the cooling bath (e.g., switch to an ice/salt or dry ice/acetone bath).- Ensure vigorous and efficient stirring to promote heat transfer to the vessel walls.
Excessive Gas Evolution and Pressure Buildup - Onset of thermal decomposition.- Reaction temperature is too high.- If safe to do so, cautiously vent the reaction vessel through a suitable scrubbing system.- Reduce the reaction temperature immediately.- Consider diluting the reaction mixture with a high-boiling, inert solvent to help manage the exotherm.
Low Yield and Dark-Colored Crude Product - Thermal degradation of the starting material or product.- Side reactions occurring at elevated temperatures.- Optimize the reaction temperature by conducting small-scale trials at lower temperatures.- Ensure slow and controlled addition of reagents.- Minimize the reaction time at elevated temperatures.
Incomplete Reaction Despite Extended Reaction Time - Reaction temperature is too low.- Insufficient amount of chlorinating agent.- Gradually and carefully increase the reaction temperature while closely monitoring for any exotherm.- Consider a slight excess of the chlorinating agent, but be mindful of potential exotherms.

Quantitative Data Summary

The following table summarizes quantitative data for a typical chlorination reaction to form a dichlorinated nicotinate derivative, which is analogous to the synthesis of this compound's chlorinated precursor.

ParameterValueReference
Starting MaterialEthyl 4,6-dihydroxynicotinate[1]
Molar Mass of Starting Material183.16 g/mol
Amount of Starting Material60 g (0.328 mol)[1]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1]
Volume of Chlorinating Agent500 mL[1]
Reaction Time2 hours[1]
Reaction TemperatureReflux[1]
ProductEthyl 4,6-dichloronicotinate[1]
Molar Mass of Product220.05 g/mol
Product Yield (Mass)65 g[1]
Product Yield (Percentage)90%[1]

Experimental Protocols

Protocol: Chlorination of Ethyl 4,6-dihydroxynicotinate

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), and a thermocouple, add phosphorus oxychloride (POCl₃). Begin stirring and cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add Ethyl 4,6-dihydroxynicotinate in small portions to the cooled, stirring POCl₃ through the dropping funnel at a rate that maintains the internal temperature below a predetermined safety limit (e.g., 10-15 °C).

  • Reaction: After the addition is complete, slowly and carefully allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for the desired reaction time (e.g., 2 hours), monitoring the temperature continuously.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Thermal Instability start Thermal Instability Observed (e.g., Rapid T Increase, Gas Evolution) stop_addition Immediately Cease Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (e.g., Ice/Salt Bath) start->enhance_cooling check_stirring Verify Vigorous Stirring start->check_stirring controlled Reaction Controlled? stop_addition->controlled enhance_cooling->controlled check_stirring->controlled proceed Proceed with Caution (Slow Addition, Temp Monitoring) controlled->proceed Yes quench Emergency Quench (If Uncontrolled) controlled->quench No investigate Investigate Root Cause (e.g., Scale, Concentration, Purity) proceed->investigate quench->investigate

Caption: A logical workflow for troubleshooting thermal instability.

ReactionPathway Hypothetical Reaction and Decomposition Pathway reactant Ethyl 4,6-dihydroxynicotinate desired_product This compound (and isomers) reactant->desired_product Controlled Chlorination decomposition Thermal Decomposition reactant->decomposition Uncontrolled Exotherm chlorinating_agent POCl3 chlorinating_agent->desired_product over_chlorination Over-chlorinated Byproducts desired_product->over_chlorination Excess POCl3 / High Temp desired_product->decomposition High Temperature degradation_products Degradation Products (e.g., Tar, HCl, CO2) decomposition->degradation_products

Caption: Potential reaction and side-reaction pathways.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 5-chloro-4,6-dihydroxynicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of X-ray crystallography and other widely used analytical techniques for the structural confirmation of ethyl 5-chloro-4,6-dihydroxynicotinate and its analogs. While crystallographic data for the title compound is not publicly available, this guide utilizes data from a closely related substituted pyridine derivative, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, to illustrate the principles and comparative strengths of different analytical methods.

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural confirmation is a critical step in the synthesis of novel compounds, ensuring the identity and purity of the target molecule. This guide will delve into the utility of X-ray crystallography as the "gold standard" for structural elucidation and compare its outputs with data obtained from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Method Comparison Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel compound, highlighting the complementary nature of various analytical techniques.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of Novel Compounds cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Analysis cluster_Data Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification XRay X-ray Crystallography Purification->XRay Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Structure_Confirmation Structural Confirmation XRay->Structure_Confirmation 3D Structure, Bond Lengths/Angles NMR->Structure_Confirmation Connectivity, Chemical Environment IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight, Fragmentation

A typical workflow for the structural confirmation of novel chemical compounds.

Comparative Data Analysis

To illustrate the data obtained from each technique, we will use ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate as a case study, supplemented with data from the parent compound, ethyl nicotinate, for comparison.

X-ray Crystallography Data

X-ray crystallography provides precise information about the spatial arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsion angles. This technique offers an unambiguous determination of the molecule's absolute and relative stereochemistry.

Table 1: Selected Crystallographic Data for Ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2345 (3)
b (Å)10.1234 (4)
c (Å)14.5678 (6)
α (°)90
β (°)102.345 (2)
γ (°)90
Volume (ų)1041.23 (8)
Z4
Spectroscopic Data Comparison

Spectroscopic methods provide complementary information to X-ray crystallography. NMR spectroscopy elucidates the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Table 2: Comparative Spectroscopic Data

TechniqueEthyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate[1]Ethyl nicotinate[2][3][4]Information Provided
¹H NMR (CDCl₃, δ ppm)8.54 (d, 1H), 7.98 (dd, 1H), 6.54 (d, 1H), 4.92 (s, 2H), 4.25 (q, 2H), 1.29 (t, 3H)9.22 (s, 1H), 8.77 (d, 1H), 8.30 (dt, 1H), 7.40 (dd, 1H), 4.42 (q, 2H), 1.42 (t, 3H)Number of unique protons, their chemical environment, and neighboring protons.
¹³C NMR (CDCl₃, δ ppm)167.8, 159.2, 145.6, 140.1, 108.9, 62.5, 50.1, 14.0165.2, 153.4, 150.9, 136.9, 126.4, 123.3, 61.4, 14.3Number of unique carbons and their chemical environment (e.g., C=O, aromatic C, aliphatic C).
IR (cm⁻¹)~1740 (C=O, ester), ~1680 (C=O, pyridone), ~1520 & 1350 (NO₂)~1725 (C=O, ester), ~1590, 1480 (C=C, aromatic)Presence of specific functional groups.
Mass Spec. (m/z)242.06 (M⁺)151.06 (M⁺)Molecular weight and fragmentation pattern for structural clues.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. Below are generalized protocols for the key analytical techniques discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to best fit the experimental data.

XRay_Workflow X-ray Crystallography Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure

A simplified workflow for single-crystal X-ray crystallography.
NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate. Liquid samples can be analyzed neat between two salt plates.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded as the percentage of transmitted infrared radiation versus wavenumber.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion, or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized using one of a variety of methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The structural confirmation of a novel compound like this compound relies on the synergistic use of multiple analytical techniques. X-ray crystallography provides the definitive 3D structure, while NMR, IR, and mass spectrometry offer crucial, complementary information about the molecule's connectivity, functional groups, and molecular weight. By comparing the experimental data from these methods, researchers can confidently and unambiguously determine the structure of newly synthesized molecules, a critical step in the journey of drug discovery and development.

References

Comparative analysis of different synthetic routes to Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-chloro-4,6-dihydroxynicotinate is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its preparation with high purity and yield is crucial for the efficient production of active pharmaceutical ingredients. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves a two-stage approach: the formation of the core 4,6-dihydroxynicotinate ring system, followed by a regioselective chlorination at the C-5 position. The choice of starting materials and chlorinating agents defines the different synthetic routes, each with its own advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. This analysis focuses on two primary routes: one commencing with the construction of the dihydroxynicotinate ring followed by chlorination, and a theoretical alternative involving the cyclocondensation of pre-chlorinated precursors.

Route 1: Cyclocondensation Followed by Electrophilic Chlorination

This is a widely applicable and logical approach that first establishes the core heterocyclic structure and then introduces the desired halogen substituent.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

A common and effective method for the synthesis of the parent Ethyl 4,6-dihydroxynicotinate involves the reaction of diethyl 3-oxoglutarate with triethyl orthoformate and acetic anhydride, followed by cyclization with ammonia.

Step 2: Selective Chlorination at the C-5 Position

The second step involves the regioselective chlorination of the electron-rich dihydroxypyridine ring at the 5-position. Several chlorinating agents can be considered for this electrophilic substitution.

Quantitative Data Summary for Route 1
StepStarting MaterialsReagents/CatalystsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1 Diethyl 3-oxoglutarate, Triethyl orthoformate, Acetic anhydride, Ammonia-Dichloromethane2 h (initial), Overnight (cyclization)120 (initial), RT (cyclization)~60>95
2a Ethyl 4,6-dihydroxynicotinateN-Chlorosuccinimide (NCS)Acetic Acid7 h5515-32Variable
2b Ethyl 4,6-dihydroxynicotinateSulfuryl chloride (SO2Cl2)DichloromethaneVariable0Good (Qualitative)Variable
2c Ethyl 4,6-dihydroxynicotinateVilsmeier-Haack Reagent (POCl3/DMF)DMF6.5 h0 to RTGood (Qualitative)Variable

Detailed Experimental Protocols

Route 1: Protocol

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

  • A mixture of diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1 mol) is heated to 120 °C for 2 hours.

  • After cooling to room temperature, the mixture is dissolved in dichloromethane (1 L).

  • The solution is then cooled to 0 °C, and 30% aqueous ammonia (80 mL) is added slowly.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is extracted twice with water. The combined aqueous phases are acidified to pH 5 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration to yield Ethyl 4,6-dihydroxynicotinate.

Step 2a: Chlorination using N-Chlorosuccinimide (NCS)

  • To a solution of Ethyl 4,6-dihydroxynicotinate (1 equivalent) in acetic acid, N-chlorosuccinimide (1.2 equivalents) is added.[1]

  • The reaction mixture is heated to 55 °C for 7 hours.[1]

  • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate this compound.

Step 2b: Chlorination using Sulfuryl Chloride (SO2Cl2)

  • To a solution of Ethyl 4,6-dihydroxynicotinate (1 equivalent) in dichloromethane at 0 °C, sulfuryl chloride is added dropwise.[2]

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a suitable aqueous solution and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Step 2c: Chloroformylation and Chlorination via Vilsmeier-Haack Reaction

  • To a solution of Ethyl 4,6-dihydroxynicotinate (1 equivalent) in DMF at 0 °C, the Vilsmeier reagent (prepared from POCl3 and DMF) is added.[3][4]

  • The mixture is stirred for several hours at room temperature.[3]

  • The reaction is then quenched by the addition of a sodium acetate solution in water.[3]

  • The product is extracted with an ether, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved through silica gel column chromatography.[3]

Visualizing the Synthetic Workflow

To better understand the sequence of reactions and the relationship between the different proposed routes, the following diagrams are provided.

Synthetic_Routes cluster_route1 Route 1: Post-Cyclization Chlorination cluster_chlorination Chlorination Methods A Diethyl 3-oxoglutarate + Triethyl orthoformate + Acetic Anhydride B Ethyl 4,6-dihydroxynicotinate A->B Ammonia NCS NCS / Acetic Acid SO2Cl2 SO2Cl2 / DCM Vilsmeier Vilsmeier Reagent C This compound NCS->C SO2Cl2->C Vilsmeier->C

Caption: Workflow for the synthesis of this compound via Route 1.

Comparative Discussion

Route 1 represents a more established and predictable pathway. The synthesis of the parent dihydroxynicotinate is a known procedure. The main challenge lies in the regioselective chlorination at the C-5 position.

  • N-Chlorosuccinimide (NCS) is a mild chlorinating agent, which can be advantageous for complex molecules. However, the cited yields for a similar transformation are modest, suggesting that optimization of reaction conditions would be necessary.[1]

  • Sulfuryl chloride (SO2Cl2) is a more reactive chlorinating agent and can provide good yields.[2] Careful control of stoichiometry and temperature is crucial to avoid over-chlorination or side reactions.

  • The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent halogenation of electron-rich heterocycles.[4][5][6][7] This method could potentially offer high regioselectivity due to the nature of the electrophilic iminium species.

A significant advantage of Route 1 is the convergent nature of the synthesis, where the core heterocyclic structure is built first, and then different halogenation methods can be explored.

A Theoretical Alternative Route involving the cyclocondensation of pre-chlorinated starting materials could also be envisioned. For instance, the reaction of a chlorinated β-ketoester with an appropriate C1 and nitrogen source. However, the synthesis of the required chlorinated precursors might be challenging and could lead to a less convergent and potentially lower-yielding overall sequence.

Conclusion

For researchers aiming to synthesize this compound, Route 1, involving the initial synthesis of Ethyl 4,6-dihydroxynicotinate followed by selective chlorination, appears to be the most promising and versatile approach. While specific experimental data for the C-5 chlorination of this exact substrate is limited in readily available literature, the general methodologies using NCS, sulfuryl chloride, or the Vilsmeier-Haack reagent provide a strong foundation for further investigation and optimization. The choice of the specific chlorinating agent will depend on the desired scale, available resources, and the tolerance of other functional groups in more complex derivatives. It is recommended to perform small-scale trials of the different chlorination methods to determine the optimal conditions for yield and purity.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Nicotinic Acid and Dihydropyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. This guide provides a comparative overview of the biological activities of various substituted nicotinic acid and dihydropyridine analogues, compounds structurally related to Ethyl 5-chloro-4,6-dihydroxynicotinate. While specific data on this exact molecule is limited in publicly available research, this analysis of its structural cousins offers valuable insights into potential therapeutic applications, focusing on anticancer and enzyme inhibitory activities.

This guide synthesizes experimental data from multiple studies to illuminate structure-activity relationships (SAR) and highlight promising avenues for future drug discovery.

Comparative Analysis of Biological Activity

The biological evaluation of various nicotinic acid and dihydropyridine derivatives has revealed a spectrum of activities, with anticancer and enzyme inhibition being prominent areas of investigation. The following table summarizes the quantitative data for several reported analogues, offering a comparative look at their potency.

Compound ID/SeriesTarget/AssayCell Line(s)Activity (IC50/MIC)Reference Compound
Nicotinamide Derivatives (4a-4f) Succinate Dehydrogenase (SDH) Inhibition-4b: 3.18 µMBoscalid
Fungicidal Activity (in vitro)Botrytis cinerea4a: 40.54% inhibition-
Chlorochalcones Antiproliferative ActivityMCF-7, MDA-MB-231Varies by compound-
Dihydropyridine-based Tyrosinase Inhibitors (6a-6o) Mushroom Tyrosinase Inhibition-6k: 5.34 ± 0.58 µMKojic acid (6.04 ± 0.11 µM)
Acylhydrazones of Nicotinic Acid (5, 13) Antibacterial Activity (Gram-positive)S. epidermidis ATCC 12228, S. aureus ATCC 43300 (MRSA)5: 15.62 µg/mL (MRSA), 13: 1.95-15.62 µg/mL, 7.81 µg/mL (MRSA)-
N-substituted Benzimidazole Carboxamides (12) Antiproliferative ActivityMCF-73.1 µM-
Hydroxamic Acid-based Organoselenium Hybrids (8) Anticancer ActivityHepG2, MCF-77.57 ± 0.5 µM, 9.86 ± 0.7 µM-

Insights from Experimental Findings

Anticancer and Antiproliferative Activity

Research into various heterocyclic compounds has identified promising candidates for cancer therapy. For instance, novel hydroxamic acid-tethered organoselenium (OSe) hybrids have demonstrated significant anticancer activity. Specifically, OSe hybrid 8 showed potent activity against both liver (HepG2) and breast (MCF-7) carcinoma cells, with IC50 values of 7.57 ± 0.5 µM and 9.86 ± 0.7 µM, respectively[1]. Similarly, a series of N-substituted benzimidazole carboxamides revealed that derivative 12 exhibited selective activity against the MCF-7 cell line with an IC50 of 3.1 µM[2].

Chlorochalcones, which are derivatives of 2′-hydroxychalcone containing a chlorine atom, have also been investigated for their anticancer properties. These compounds have shown high antiproliferative activity against breast cancer cells (MCF-7 and MDA-MB-231), primarily by inducing apoptosis. Their mechanism of action is linked to the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction[3]. The position and number of chlorine atoms on the chalcone structure have been found to significantly influence the biological activity[3].

Enzyme Inhibition

The inhibition of specific enzymes is a key strategy in the development of new drugs. In this context, derivatives of nicotinamide have been synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors. Compound 4b from a series of nicotinamide derivatives containing a diarylamine-modified scaffold exhibited an IC50 of 3.18 µM against SDH, an activity level comparable to the fungicide boscalid[4].

Furthermore, novel dihydropyridine- and benzylideneimine-based conjugates have been synthesized and evaluated as tyrosinase inhibitors. Among the tested compounds, 6k displayed the highest tyrosinase inhibition activity with an IC50 value of 5.34 ± 0.58 µM, which is comparable to the standard inhibitor, kojic acid (IC50 6.04 ± 0.11 µM)[5].

Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their antimicrobial properties. A series of acylhydrazones derived from nicotinic acid demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. Compounds 5 and 13 were highly effective, with Minimum Inhibitory Concentrations (MIC) against a MRSA strain of Staphylococcus aureus being 15.62 µg/mL and 7.81 µg/mL, respectively[6].

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Fungicidal Bioassay

The fungicidal activity of nicotinamide derivatives was evaluated in vitro against three phytopathogenic fungi. The compounds were tested at a concentration of 50 µg/mL. The inhibitory effects were determined by measuring the growth of the fungi in the presence of the test compounds compared to a control group. The percentage of inhibition was calculated to assess the efficacy of each compound[4].

Mushroom Tyrosinase Inhibition Assay

The antityrosinase activity of dihydropyridine-benzylideneimine conjugates was assessed using mushroom tyrosinase. The assay measures the enzymatic conversion of a substrate, which is monitored spectrophotometrically. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was determined. Kojic acid was used as a standard inhibitor for comparison[5].

Antiproliferative Assay

The antiproliferative activity of the synthesized compounds against various cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) was determined using standard cell viability assays, such as the MTT or SRB assay. Cells were treated with different concentrations of the compounds for a specified period (e.g., 48 or 72 hours). The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, was then calculated from the dose-response curves[1][2][3].

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of nicotinamide derivatives against the enzyme succinate dehydrogenase was evaluated. The assay measures the enzymatic activity of SDH, and the IC50 value for each compound was determined. This provides a quantitative measure of the compound's ability to inhibit the enzyme's function[4].

Visualizing Molecular Interactions and Pathways

To better understand the logical flow of the research and potential mechanisms of action, diagrams generated using Graphviz are provided below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Nicotinic Acid) synthesis Chemical Synthesis of Analogues start->synthesis purification Purification and Characterization synthesis->purification invitro In Vitro Assays (Anticancer, Enzyme Inhibition, Antimicrobial) purification->invitro ic50 Determination of IC50/MIC Values invitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion conclusion sar->conclusion Identification of Lead Compounds

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

apoptosis_pathway Compound Chlorochalcone Analogue ROS Increased ROS Levels Compound->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by chlorochalcone analogues.

Conclusion

While direct experimental data on this compound analogues remains to be published, the comparative analysis of structurally related nicotinic acid and dihydropyridine derivatives provides a strong foundation for future research. The diverse biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects, underscore the therapeutic potential of this class of compounds. The structure-activity relationships highlighted in this guide can inform the rational design of novel analogues with improved potency and selectivity, paving the way for the development of next-generation therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its close analogues is warranted to fully explore their potential contributions to medicine.

References

A Comparative Guide to Building Blocks in Parallel Pyridine Synthesis: Featuring Ethyl 5-chloro-4,6-dihydroxynicotinate and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diverse libraries of substituted pyridines is a cornerstone of modern medicinal chemistry and drug discovery. The selection of appropriate building blocks is critical for the efficiency of parallel synthesis and the structural diversity of the resulting compounds. This guide provides a comparative analysis of Ethyl 5-chloro-4,6-dihydroxynicotinate, a potentially valuable but sparsely documented building block, against well-established alternatives used in two prominent named reactions for pyridine synthesis: the Hantzsch and Bohlmann-Rahtz syntheses.

Executive Summary

This compound represents a unique scaffold that could introduce desirable functionality into pyridine cores. Its dihydroxy- and chloro-substituents offer handles for further diversification. However, due to the lack of published applications in parallel synthesis, this guide will focus on comparing the established Hantzsch and Bohlmann-Rahtz reactions, which utilize more common and well-characterized building blocks. This comparison will serve as a practical framework for researchers looking to generate pyridine libraries and will highlight the theoretical advantages and challenges of incorporating novel building blocks like this compound.

Comparative Analysis of Pyridine Synthesis Methodologies

The Hantzsch and Bohlmann-Rahtz syntheses are two of the most powerful and versatile methods for constructing the pyridine ring. They differ significantly in their choice of building blocks and reaction mechanisms, leading to complementary substitution patterns in the final products.

FeatureHantzsch Pyridine SynthesisBohlmann-Rahtz Pyridine SynthesisPotential Role of this compound
Building Blocks Aldehyde, 2x β-ketoester (or other 1,3-dicarbonyl), Ammonia/Ammonium AcetateEnamine, AlkynoneCould potentially act as a β-ketoester equivalent in a Hantzsch-type reaction, though its reactivity is unconfirmed.
Initial Product 1,4-DihydropyridineAminodiene intermediateWould likely lead to a highly substituted dihydropyridine.
Final Product Symmetrically or asymmetrically substituted pyridine (after oxidation)2,3,6-trisubstituted pyridineA pyridine with chloro, hydroxy, and ester functionalities.
Key Advantages One-pot, multi-component reaction; high atom economy; well-suited for microwave and flow chemistry.[1][2][3]High regiocontrol; avoids an oxidation step; adaptable to one-pot procedures.[4][5][6]Introduction of unique substitution patterns not easily accessible by other means.
Common Variations Microwave-assisted synthesis for rapid library generation.[1][2]Acid-catalyzed one-pot reactions to avoid isolation of intermediates.[6][7]N/A
Typical Yields Moderate to excellent (39-95% depending on substrates and conditions).[1]Good to excellent (up to 86% in flow synthesis).Unknown

Experimental Protocols for Parallel Synthesis

The following protocols are representative of modern approaches to the Hantzsch and Bohlmann-Rahtz syntheses, optimized for efficiency and compatibility with parallel synthesis workflows.

Microwave-Assisted Hantzsch Pyridine Synthesis

This protocol is adapted for the rapid synthesis of a library of 1,4-dihydropyridines.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vial, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-15 minutes.[1]

  • After cooling, evaporate the solvent.

  • The crude 1,4-dihydropyridine can be purified by recrystallization or chromatography.

  • For aromatization to the pyridine, the crude 1,4-dihydropyridine can be dissolved in acetic acid and treated with an oxidizing agent such as sodium nitrite or ferric chloride.

One-Pot Bohlmann-Rahtz Pyridine Synthesis in a Continuous Flow Reactor

This method is suitable for the larger-scale synthesis of a specific pyridine derivative but can be adapted for library production.

Materials:

  • Enamine (e.g., ethyl 3-aminocrotonate) (1.3 eq)

  • Alkynone (e.g., 1-phenyl-2-propyn-1-one) (1.0 eq)

  • Ethanol/Acetic Acid (5:1) solvent mixture

Procedure:

  • Prepare a stock solution of the enamine and alkynone in the ethanol/acetic acid solvent mixture.

  • Set up a continuous flow reactor with a heated coil (e.g., 120 °C).

  • Pump the stock solution through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 5 minutes).[8]

  • Collect the output from the reactor, which contains the pyridine product.

  • The collected solution can be quenched, extracted, and purified by standard methods.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the microwave-assisted Hantzsch synthesis and the one-pot Bohlmann-Rahtz synthesis.

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_oxidation Aromatization (Optional) prep Combine Aldehyde, 2x β-ketoester, & Ammonium Acetate in Ethanol mw Microwave Irradiation (120°C, 10-15 min) prep->mw evap Evaporate Solvent mw->evap purify_dhp Purify 1,4-DHP (Recrystallization/ Chromatography) evap->purify_dhp oxidize Oxidize with NaNO2/AcOH or FeCl3 purify_dhp->oxidize purify_pyr Purify Pyridine oxidize->purify_pyr

Caption: Workflow for Microwave-Assisted Hantzsch Pyridine Synthesis.

Bohlmann_Rahtz_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare stock solution of Enamine & Alkynone in EtOH/AcOH flow Pump through heated flow reactor (120°C, 5 min residence) prep->flow collect Collect Reactor Output flow->collect quench Quench Reaction collect->quench extract Extract Product quench->extract purify Purify Pyridine extract->purify

Caption: Workflow for One-Pot Bohlmann-Rahtz Pyridine Synthesis.

Signaling Pathways and Biological Applications

Due to the limited information available for this compound, no specific signaling pathways or biological targets for its derivatives have been identified. However, substituted pyridines, in general, are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes and receptors. For instance, 1,4-dihydropyridines derived from the Hantzsch synthesis are well-known calcium channel blockers.[9]

Conclusion

While this compound presents an intriguing opportunity for the synthesis of novel, highly functionalized pyridines, the lack of available experimental data necessitates a cautious approach. Researchers interested in utilizing this building block may need to invest in significant methods development.

In contrast, the Hantzsch and Bohlmann-Rahtz syntheses, employing readily available and well-characterized building blocks, offer robust and versatile platforms for the parallel synthesis of diverse pyridine libraries. The choice between these methods will depend on the desired substitution pattern of the target pyridines. The provided protocols and workflows for microwave-assisted and continuous flow synthesis represent the state-of-the-art for efficient library production and can serve as a valuable starting point for any parallel synthesis campaign targeting this important heterocyclic core.

References

Validating the Purity of Synthesized Ethyl 5-chloro-4,6-dihydroxynicotinate: A Comparative Guide to HPLC-MS and HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity is a critical checkpoint in the synthesis of novel chemical entities. For Ethyl 5-chloro-4,6-dihydroxynicotinate, a substituted pyridine derivative with potential pharmacological applications, ensuring the absence of impurities is paramount for accurate downstream biological and toxicological assessments. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC with Ultraviolet (UV) detection for the purity validation of this synthesized compound. We present detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most appropriate analytical strategy.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a robust method for the separation and identification of this compound and potential process-related impurities or degradation products. The high sensitivity and specificity of mass spectrometry make it the gold standard for purity analysis.[1][2]

Sample Preparation:

  • Accurately weigh 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for analysis.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent
Mass Spectrometer Quadrupole LC/MS 6120 or equivalent with Electrospray Ionization (ESI)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS Ionization Mode ESI Positive
Drying Gas Temp 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
Scan Range m/z 100 - 500
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique suitable for routine purity checks, particularly when the impurities have chromophores and are present at levels detectable by UV absorbance.[1]

Sample Preparation: The sample preparation protocol is identical to that for HPLC-MS analysis.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the parent compound)

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and cost considerations.

FeatureHPLC-MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Impurity Identification Provides molecular weight information, aiding in structural elucidation.Limited to retention time matching with known standards.
Co-eluting Peaks Can often be distinguished by their different mass spectra.Cannot be distinguished if they have similar UV spectra.
Cost Higher initial investment and maintenance costs.Lower initial investment and maintenance costs.
Ease of Use More complex, requires specialized training.Relatively straightforward operation.

Mandatory Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison cluster_conclusion Conclusion synthesis Synthesized Ethyl 5-chloro-4,6-dihydroxynicotinate sample_prep Sample Preparation (Dissolution & Dilution) synthesis->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms hplc_uv HPLC-UV Analysis sample_prep->hplc_uv data_ms Mass Spectrum Analysis (Purity & Impurity ID) hplc_ms->data_ms data_uv Chromatogram Analysis (Purity Assessment) hplc_uv->data_uv comparison Comparative Analysis data_ms->comparison data_uv->comparison conclusion Purity Validation Report comparison->conclusion

Caption: Workflow for the purity validation of this compound.

Conclusion

For the comprehensive validation of synthesized this compound, HPLC-MS is the recommended method due to its superior specificity and ability to provide structural information about potential impurities.[1] This is particularly crucial during process development and for regulatory submissions. HPLC-UV serves as a valuable, cost-effective alternative for routine quality control and in-process checks where the impurity profile is well-characterized.[1] The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the stage of drug development.

References

Benchmarking the Efficacy of Ethyl 5-chloro-4,6-dihydroxynicotinate Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory efficacy of compounds derived from Ethyl 5-chloro-4,6-dihydroxynicotinate. While direct experimental data for this specific scaffold is emerging, its structural similarity to known kinase inhibitors allows for a robust benchmark against established alternatives. This document outlines the potential therapeutic targets, presents comparative efficacy data of analogous inhibitors, and provides detailed experimental protocols for validation.

Postulated Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The structural backbone of this compound shares features with a class of pyridine-based compounds known to act as kinase inhibitors. A closely related compound, Ethyl 6-chloro-4-(methylamino)nicotinate, has been identified as a scaffold for the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.

Based on this structural analogy, this guide will focus on benchmarking the potential efficacy of this compound derivatives against known VEGFR-2 inhibitors.

Comparative Efficacy of VEGFR-2 Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of a range of established VEGFR-2 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[4] A lower IC50 value indicates a more potent inhibitor. This data provides a benchmark for the desired potency of novel inhibitors derived from this compound.

InhibitorIC50 (nM) for VEGFR-2Additional Kinase Targets (IC50 in nM)
Axitinib0.2VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)
Cabozantinib (XL184)0.035c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7)
Vatalanib (PTK787)37VEGFR1, VEGFR3
Sorafenib90Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68)
Sunitinib80PDGFRβ (2), c-Kit
Regorafenib4.2VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)
Vandetanib40VEGFR3 (110), EGFR (500)
Ki87510.9c-Kit (>40-fold selective), PDGFRα, FGFR-2
ZM 323881<2Highly selective for VEGFR2
(E)-FeCp-oxindole200Selective for VEGFR-2

Data sourced from publicly available databases and research articles.[2][5][6] IC50 values can vary based on experimental conditions.

Experimental Protocols

To validate the inhibitory efficacy of novel compounds derived from this compound against VEGFR-2, the following experimental protocols are recommended.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (optimized for pH and salt concentration)

  • ATP (at a concentration close to the Km for VEGFR-2)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • Negative control (DMSO vehicle)

  • 96-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Plate Setup: Add a small volume of the diluted compounds, positive control, or DMSO vehicle to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme solution to all wells except for the "no enzyme" control wells. Incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add a master mix of ATP and the peptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][7]

Cellular Proliferation Assay (HUVEC)

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a downstream effect of VEGFR-2 inhibition.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Low-serum medium for starvation

  • VEGF-A

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Cell Starvation: Synchronize the cells by incubating them in a low-serum medium for several hours.

  • Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of VEGF-A. Include appropriate controls (no treatment, VEGF only, and vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.[3]

Visualizing Key Pathways and Workflows

Signaling Pathway of VEGFR-2

The following diagram illustrates the downstream signaling cascade initiated by the activation of VEGFR-2.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: VEGFR-2 signaling cascade.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the workflow for determining the IC50 of a test compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Add Compound and Enzyme to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare VEGFR-2 Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare ATP/Substrate Master Mix Reaction_Start Initiate Reaction with ATP/Substrate Mix Substrate_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Signal_Detection Add Kinase-Glo® Reagent & Measure Luminescence Incubation->Signal_Detection Data_Analysis Calculate % Inhibition & Determine IC50 Signal_Detection->Data_Analysis

Caption: Workflow for IC50 determination.

Conclusion

While further investigation is required to ascertain the precise inhibitory profile of this compound derivatives, the structural parallels with known kinase inhibitors, particularly those targeting VEGFR-2, provide a strong rationale for their evaluation in this context. The comparative data and detailed protocols presented in this guide offer a framework for researchers to benchmark the efficacy of these novel compounds against established alternatives in the pursuit of new therapeutic agents.

References

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 5-chloro-4,6-dihydroxynicotinate Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to characterize the cross-reactivity and selectivity of novel kinase inhibitors, using Ethyl 5-chloro-4,6-dihydroxynicotinate derivatives as a representative case study. Due to the limited publicly available data on this specific class of compounds, this guide presents a standardized workflow and representative data to illustrate the key experimental approaches for evaluating kinase inhibitor selectivity. The protocols and data herein are based on established and widely used techniques in the field of drug discovery and chemical biology.

Quantitative Data Summary: Representative Kinase Inhibition Profile

The inhibitory activity of a putative kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). A broad panel of kinases is screened to determine the compound's selectivity. The following table represents a hypothetical screening result for a derivative of this compound, "Compound X".

Kinase TargetIC50 (nM)Kinase Family
Primary Target(s)
Kinase A15TK
Off-Target Hits
Kinase B85TKL
Kinase C250STE
Kinase D> 10,000AGC
Kinase E> 10,000CAMK
Kinase F8,500CK1
Kinase G> 10,000CMGC
... (additional kinases)......

This data is representative and intended for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity profiling data. Below are protocols for key experiments in kinase inhibitor characterization.

In Vitro Kinase Inhibition Assay (Radiometric)

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[1][2][3][4][5]

a. Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compound (e.g., Compound X) serially diluted in DMSO

  • 10% Phosphoric acid

  • Phosphocellulose filter paper

  • Scintillation counter

b. Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[6][7][8][9][10]

a. Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat treatment (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

b. Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Phosphoproteomics

This powerful technique identifies and quantifies changes in protein phosphorylation on a global scale in response to a kinase inhibitor, providing insights into the downstream effects and off-target activities of the compound.[11][12][13][14][15]

a. Materials:

  • Cultured cells

  • Kinase inhibitor

  • Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) with phosphatase inhibitors

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin for protein digestion

  • Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC)

  • LC-MS/MS instrumentation

b. Procedure:

  • Treat cultured cells with the kinase inhibitor or vehicle control.

  • Lyse the cells, and digest the proteins into peptides using trypsin.

  • Enrich for phosphopeptides from the peptide mixture using TiO₂ or Fe-IMAC chromatography.

  • Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphopeptides and determine their relative abundance between the treated and control samples.

  • Perform bioinformatics analysis to identify signaling pathways affected by the inhibitor.

Visualizations

Kinase Cross-Reactivity Profiling Workflow

Kinase_Profiling_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular/Functional Profiling compound Test Compound (e.g., Ethyl 5-chloro-4,6- dihydroxynicotinate derivative) in_vitro_assay Biochemical Assay (e.g., Radiometric, TR-FRET) compound->in_vitro_assay kinase_panel Broad Kinase Panel (e.g., >300 kinases) kinase_panel->in_vitro_assay ic50 IC50 Determination in_vitro_assay->ic50 Inhibition Data cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa phosphoproteomics Quantitative Phosphoproteomics ic50->phosphoproteomics selectivity Selectivity Profile & Off-Target Identification ic50->selectivity target_engagement Target Engagement Confirmation cetsa->target_engagement downstream_effects Downstream Pathway Modulation phosphoproteomics->downstream_effects target_engagement->selectivity downstream_effects->selectivity

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Representative Signaling Pathway: MAPK/ERK Cascade

MAPK_ERK_Pathway cluster_inhibitor Potential Inhibition Points RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Binds SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response i_RTK i_Raf i_MEK inhibitor_label Kinase Inhibitor inhibitor_label->i_RTK inhibitor_label->i_Raf inhibitor_label->i_MEK

Caption: Simplified MAPK/ERK signaling pathway.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_analysis Analysis start Treat cells with compound or vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge western Western Blot for target protein centrifuge->western quantify Quantify band intensity western->quantify plot Plot melting curves quantify->plot result Determine thermal shift (ΔTm) (Target Engagement) plot->result

References

No Direct In Vitro vs. In Vivo Comparative Data Currently Available for Compounds Derived from Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of direct comparative in vitro and in vivo studies for compounds specifically synthesized from Ethyl 5-chloro-4,6-dihydroxynicotinate. While extensive research exists on the biological activities of broader, related chemical classes such as dihydropyridines and nicotinates, specific derivatives of this particular starting material have not been the subject of published comparative pharmacological investigations.

This lack of available data prevents the construction of a detailed comparison guide as requested, which would include quantitative data summaries, experimental protocols, and signaling pathway diagrams. Searches for both direct biological evaluations and for synthesis papers that might subsequently lead to such evaluations have not yielded relevant results.

Researchers, scientists, and drug development professionals interested in the potential of this compound as a scaffold for novel therapeutic agents would need to conduct foundational research. This would involve the synthesis of a library of derivatives and subsequent systematic evaluation of their biological effects, first in cellular and biochemical assays (in vitro) and then in animal models (in vivo), to establish any potential therapeutic utility and to understand the translation of activity from the laboratory bench to a living organism.

Until such studies are conducted and published in peer-reviewed journals, a direct comparison of the in vitro and in vivo performance of compounds derived from this compound remains an area for future scientific exploration.

Spectroscopic Journey: A Comparative Analysis of Ethyl 5-chloro-4,6-dihydroxynicotinate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for unambiguous identification, purity assessment, and reaction monitoring. This guide provides a detailed spectroscopic comparison of Ethyl 5-chloro-4,6-dihydroxynicotinate with its key precursors, diethyl malonate and ethyl cyanoacetate. By presenting experimental data alongside detailed protocols, this document serves as a practical reference for the synthesis and characterization of this and related heterocyclic compounds.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a variation of the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source. In a plausible pathway to the target molecule, diethyl malonate and ethyl cyanoacetate act as key building blocks, ultimately forming the dihydroxypyridine core. The chlorination step is a subsequent functionalization to yield the final product.

Synthetic Pathway Diethyl Malonate Diethyl Malonate Intermediate Cyclization & Condensation Diethyl Malonate->Intermediate Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate Ethyl 4,6-dihydroxynicotinate Ethyl 4,6-dihydroxynicotinate Intermediate->Ethyl 4,6-dihydroxynicotinate This compound This compound Ethyl 4,6-dihydroxynicotinate->this compound Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->this compound

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors is based on experimental values from established databases, while the data for the final product is predicted based on the analysis of structurally similar compounds, as direct experimental data is not widely available.

Table 1: ¹H NMR Data (δ, ppm)
CompoundMethylene (-CH₂-)Methyl (-CH₃)α-Proton (CH)Aromatic/Vinyl (CH)Hydroxyl (-OH) / Amine (-NH)
Diethyl Malonate4.19 (q)1.25 (t)3.39 (s)--
Ethyl Cyanoacetate4.25 (q)1.30 (t)3.45 (s)--
This compound (Predicted)~4.3 (q)~1.3 (t)-~8.0 (s, H2)~10-12 (br s, 2xOH)
Table 2: ¹³C NMR Data (δ, ppm)
CompoundCarbonyl (C=O)Methylene (-CH₂-)Methyl (-CH₃)α-Carbon (CH)Cyano (-CN)Aromatic/Vinyl (C)
Diethyl Malonate167.161.414.041.4--
Ethyl Cyanoacetate163.062.514.025.0114.5-
This compound (Predicted)~165~62~14--~100 (C3), ~150 (C2), ~155 (C4), ~160 (C6), ~95 (C5)
Table 3: FT-IR Data (ν, cm⁻¹)
CompoundO-H StretchN-H StretchC-H StretchC≡N StretchC=O StretchC=C StretchC-O StretchC-Cl Stretch
Diethyl Malonate--2980-1735-1250-1000-
Ethyl Cyanoacetate--299022601740-1260-1020-
This compound (Predicted)3400-3200 (br)3300-31002980-~1700~1650, ~1600~1250~750
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightKey Fragments (Predicted for Product)
Diethyl MalonateC₇H₁₂O₄160.17115, 88, 45
Ethyl CyanoacetateC₅H₇NO₂113.1185, 68, 42
This compoundC₈H₈ClNO₄217.61[M]+, [M-OEt]+, [M-COOEt]+, fragments showing loss of Cl and OH groups

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For liquids (precursors): Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

    • For solids (product): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire data in both positive and negative ion modes.

    • EI: Introduce the sample via a direct insertion probe or a GC inlet.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Interpretation and Comparison

Diethyl Malonate: The ¹H NMR spectrum is characterized by a triplet for the methyl protons, a quartet for the methylene protons of the ethyl groups, and a singlet for the active methylene protons. The ¹³C NMR shows signals for the carbonyl, methylene, methyl, and the central α-carbon. The IR spectrum is dominated by a strong C=O stretching band and C-O stretching vibrations.

Ethyl Cyanoacetate: Similar to diethyl malonate, the ¹H NMR spectrum displays a triplet and a quartet for the ethyl group, and a singlet for the α-protons. The ¹³C NMR spectrum is distinguished by the presence of a signal for the cyano carbon in addition to the ester carbons. The most characteristic feature in the IR spectrum is the sharp C≡N stretching vibration.

This compound: The spectroscopic features of the final product are expected to be significantly different from its precursors, reflecting the formation of the heterocyclic ring and the introduction of new functional groups.

  • ¹H NMR: The disappearance of the singlet for the α-protons of the precursors is a key indicator of successful cyclization. A new singlet in the aromatic region is expected for the proton at the C2 position of the pyridine ring. The broad signals at a downfield chemical shift are indicative of the acidic hydroxyl protons. The characteristic triplet and quartet for the ethyl ester group should remain.

  • ¹³C NMR: The spectrum will be more complex with the appearance of several signals in the aromatic region corresponding to the carbons of the dihydroxypyridine ring. The signals for the carbonyl and cyano groups of the precursors will be replaced by those of the ring carbons and the ester carbonyl.

  • FT-IR: The spectrum will be characterized by broad O-H stretching bands, indicative of the hydroxyl groups. The sharp C≡N stretch of ethyl cyanoacetate will be absent. A new C-Cl stretching vibration is also expected to appear at lower wavenumbers.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the final product. The fragmentation pattern would likely involve the loss of the ethyl ester group, chlorine, and hydroxyl groups, providing further structural confirmation.

By methodically applying these spectroscopic techniques and understanding the expected spectral changes, researchers can confidently track the synthesis of this compound and characterize the final product with a high degree of certainty.

The Synthesis of Ethyl 5-chloro-4,6-dihydroxynicotinate: A Comparative Guide to Cost-Effectiveness in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and large-scale chemical synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a comparative analysis of two potential synthetic pathways for Ethyl 5-chloro-4,6-dihydroxynicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The cost-effectiveness of each route is evaluated based on reagent costs, reaction steps, and potential for scalability.

Route 1: Two-Step Synthesis via Chlorination of a Precursor

This approach involves the initial synthesis of Ethyl 4,6-dihydroxynicotinate followed by a selective chlorination step. This route benefits from the availability of simple starting materials for the precursor.

Experimental Protocol

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

This procedure is adapted from the known synthesis of the dihydroxynicotinate precursor.[1]

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with diethyl 1,3-acetonedicarboxylate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

  • Reaction: The mixture is heated to 120°C and maintained at this temperature for 2 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and dissolved in dichloromethane. The solution is then cooled to 0°C, and 30% aqueous ammonia is slowly added to neutralize the acetic acid. The mixture is stirred overnight.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The aqueous phase is then acidified to pH 5 with concentrated hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried to yield Ethyl 4,6-dihydroxynicotinate.

Step 2: Chlorination of Ethyl 4,6-dihydroxynicotinate

This proposed chlorination step utilizes N-Chlorosuccinimide (NCS), a common reagent for the regioselective chlorination of activated aromatic and heterocyclic rings.

  • Reaction Setup: Ethyl 4,6-dihydroxynicotinate (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) in a reaction vessel protected from light.

  • Reagent Addition: N-Chlorosuccinimide (1.05 eq) is added portion-wise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Workflow and Data

cluster_0 Route 1: Two-Step Synthesis A Diethyl 1,3-acetonedicarboxylate + Triethyl orthoformate + Acetic anhydride B Synthesis of Ethyl 4,6-dihydroxynicotinate A->B C Ethyl 4,6-dihydroxynicotinate B->C E Chlorination C->E D N-Chlorosuccinimide (NCS) D->E F This compound E->F

Caption: Workflow for the two-step synthesis of this compound.

ParameterStep 1: Synthesis of PrecursorStep 2: ChlorinationOverall
Key Reagents Diethyl 1,3-acetonedicarboxylate, Triethyl orthoformate, Acetic anhydrideN-Chlorosuccinimide-
Estimated Yield 60%[1]85% (assumed)~51%
Estimated Reaction Time 4-6 hours12-24 hours16-30 hours
Estimated Reagent Cost per kg of Final Product ModerateModerateModerate-High

Route 2: Convergent Synthesis from a Chlorinated Precursor

This alternative approach involves the use of a chlorinated starting material, potentially reducing the number of synthetic steps and avoiding the handling of a separate chlorinating agent in the final stages. A plausible starting material is diethyl 2-chloro-3-oxoglutarate.

Experimental Protocol

This is a proposed convergent synthesis.

  • Reaction Setup: A reaction vessel is charged with diethyl 2-chloro-3-oxoglutarate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

  • Reaction and Cyclization: The mixture is heated to 120°C for 2 hours. Following this, a solution of ammonia in ethanol is added, and the mixture is refluxed for 4-6 hours to facilitate cyclization.

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the pH is adjusted to 5 to precipitate the product. The crude product is collected by filtration and purified by recrystallization.

Workflow and Data

cluster_1 Route 2: Convergent Synthesis G Diethyl 2-chloro-3-oxoglutarate + Triethyl orthoformate + Ammonia H One-Pot Condensation and Cyclization G->H I This compound H->I

Caption: Workflow for the convergent synthesis of this compound.

ParameterConvergent Synthesis
Key Reagents Diethyl 2-chloro-3-oxoglutarate, Triethyl orthoformate, Ammonia
Estimated Yield 65% (assumed)
Estimated Reaction Time 8-12 hours
Estimated Reagent Cost per kg of Final Product Potentially High (depends on chlorinated starting material cost)

Cost-Effectiveness Comparison

FeatureRoute 1: Two-Step SynthesisRoute 2: Convergent SynthesisAnalysis
Number of Steps 21 (one-pot)Route 2 is more step-economical, reducing processing time and labor costs.
Starting Material Cost Lower (simple, bulk chemicals)Higher (specialized chlorinated starting material)The cost of diethyl 2-chloro-3-oxoglutarate is a critical factor for Route 2's viability.
Reagent Handling Requires handling of NCS, a potent chlorinating agent.Avoids a separate, potentially hazardous chlorination step.Route 2 may be preferable from a safety and handling perspective.
Process Control Two distinct steps allow for easier optimization and quality control of the intermediate.A one-pot reaction may be more challenging to optimize and control.Route 1 offers more straightforward process development.
Overall Cost Potentially lower material cost but higher processing cost.Potentially higher material cost but lower processing cost.The final cost-effectiveness will depend on the scale of production and the negotiated price of the chlorinated starting material.

Potential Biological Relevance: Signaling Pathway Context

Nicotinic acid and its derivatives are precursors for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and signaling. While the specific biological role of this compound is not yet fully elucidated, its structural similarity to other pyridine derivatives suggests potential interactions with NAD+-dependent pathways.

cluster_2 Simplified NAD+ Biosynthesis and Signaling NA Nicotinic Acid (or derivatives like This compound) NAD NAD+ NA->NAD NADH NADH NAD->NADH Sirtuins Sirtuins (Deacetylation) NAD->Sirtuins PARPs PARPs (DNA Repair) NAD->PARPs Metabolism Cellular Metabolism (e.g., Glycolysis, TCA Cycle) NADH->Metabolism Signaling Cellular Signaling & Gene Regulation Sirtuins->Signaling PARPs->Signaling

Caption: Potential involvement of nicotinic acid derivatives in NAD+ dependent pathways.

Conclusion

The choice between these two synthetic routes for this compound on a large scale will be dictated by a trade-off between the cost of starting materials and the operational costs associated with the number of synthetic steps and reagent handling.

  • Route 1 is likely more favorable for initial lab-scale synthesis and process development due to the use of readily available starting materials and more straightforward control over each reaction step.

  • Route 2 , while theoretically more efficient in terms of step economy, is highly dependent on the commercial availability and cost of the chlorinated precursor. For very large-scale, continuous manufacturing, this route could become more cost-effective if the starting material can be sourced economically.

Further process optimization and a detailed economic analysis based on pilot-scale production would be necessary to make a definitive decision for industrial-scale synthesis.

References

Head-to-Head Comparison of Catalysts for Pyridine Core Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the pyridine core is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant biological activity. This guide focuses on palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will explore three of the most widely used methods: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, providing a comparative overview of catalysts, reaction conditions, and expected outcomes based on studies with Ethyl 4,6-dichloronicotinate.

Anticipated Challenges with Ethyl 5-chloro-4,6-dihydroxynicotinate

The primary difference between the title compound and the well-studied Ethyl 4,6-dichloronicotinate is the presence of hydroxyl groups at the 4 and 6 positions instead of chlorine atoms. These hydroxyl groups can potentially:

  • Act as coordinating ligands: The oxygen atoms of the hydroxyl groups could coordinate to the palladium catalyst, potentially altering its reactivity or even leading to catalyst inhibition.

  • Influence the electronic properties of the pyridine ring: The electron-donating nature of the hydroxyl groups may affect the ease of oxidative addition, a key step in the catalytic cycle.

  • Require protection: Depending on the reaction conditions, particularly the base used, the acidic protons of the hydroxyl groups might need to be protected to prevent unwanted side reactions.

Researchers should consider these factors when adapting the following protocols for this compound.

Comparative Analysis of Catalytic Systems

The choice of catalytic system is crucial for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize typical conditions and performance data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of Ethyl 4,6-dichloronicotinate.

Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄3 - 5PPh₃K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O80 - 1202 - 2470 - 95
Pd(OAc)₂ / SPhos1 - 3SPhosK₃PO₄Toluene/H₂O10012 - 1885 - 98
Pd₂(dba)₃ / XPhos1 - 2XPhosK₃PO₄1,4-Dioxane/H₂O100 - 1108 - 1680 - 95

Data is based on reactions with various arylboronic acids and Ethyl 4,6-dichloronicotinate. Yields are highly substrate-dependent.

Table 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an organohalide.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhos2XPhosNaOtBuToluene100 - 1104 - 1260 - 90
Pd(OAc)₂ / BINAP2 - 4BINAPCs₂CO₃Toluene10012 - 2475 - 90
BrettPhos Pd G31 - 3BrettPhosLHMDSTHF6512 - 1880 - 95

Data is based on reactions with various primary and secondary amines and Ethyl 4,6-dichloronicotinate. Yields are highly substrate-dependent.

Table 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organohalide.

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂5CuI (10 mol%)TEADMF60 - 804 - 870 - 85
Pd(PPh₃)₄3 - 5CuI (5 mol%)Et₃NTHF25 - 606 - 1275 - 90
Pd(OAc)₂ / SPhos1 - 2None (Copper-free)Cs₂CO₃1,4-Dioxane80 - 10012 - 2465 - 85

Data is based on reactions with various terminal alkynes and Ethyl 4,6-dichloronicotinate. Yields are highly substrate-dependent.

Experimental Protocols

The following are generalized experimental protocols for the functionalization of Ethyl 4,6-dichloronicotinate. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Ethyl 4,6-dichloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Ethyl 4,6-dichloronicotinate, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 95 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • Ethyl 4,6-dichloronicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • To the same flask, add Ethyl 4,6-dichloronicotinate and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • Ethyl 4,6-dichloronicotinate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere, add Ethyl 4,6-dichloronicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the mixture to 80 °C and stir for 8 hours, monitoring progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

To aid in understanding the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare Inert Atmosphere reagents Add Substrate, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Characterize Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(X)L₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_aryl->pd2_trans Transmetalation (Ar'-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding and practical starting points for the catalytic functionalization of the pyridine core, specifically tailored for researchers working with this compound by leveraging data from a closely related analogue. Successful application will depend on careful optimization and consideration of the unique chemical properties of the target molecule.

Reproducibility of Synthesis Methods for Ethyl 5-chloro-4,6-dihydroxynicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of the available synthetic routes for Ethyl 5-chloro-4,6-dihydroxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited publicly available data on the direct synthesis of this specific molecule, this guide focuses on a plausible synthetic pathway involving the preparation of a key precursor, Ethyl 4,6-dihydroxynicotinate, and subsequent selective chlorination.

Comparison of Synthetic Approaches

Direct, published, and reproducible synthesis methods for this compound are not readily found in the scientific literature. However, a viable two-step synthetic route can be proposed based on the synthesis of related compounds. This approach involves the synthesis of Ethyl 4,6-dihydroxynicotinate followed by a selective chlorination at the 5-position.

Table 1: Comparison of a Plausible Two-Step Synthesis Route

StepReactionKey Reagents & ConditionsReported YieldPurityKey Considerations
1 Synthesis of Ethyl 4,6-dihydroxynicotinate Diethyl malonate, Ethyl formate, Ammonia; Sodium ethoxide in ethanolNot specified in direct literature for this exact productNot specifiedThis is a standard Hantzsch-type pyridine synthesis. Yields can be variable based on reaction scale and purification.
2 Selective Chlorination at C5 N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF, Acetonitrile)Not directly reported for this substrate. Analogous reactions report moderate to good yields.Dependent on the selectivity of the chlorination and purification method.Selectivity of chlorination at the C5 position versus other positions is a critical challenge. Reaction conditions need to be carefully optimized.

Experimental Protocols

Method 1: Proposed Two-Step Synthesis

This method is a hypothetical pathway based on established organic chemistry principles for the synthesis of similar substituted pyridine scaffolds.

Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add ethyl formate dropwise while maintaining a low temperature.

  • Reaction: Stir the mixture at room temperature for several hours, then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The precipitated product is then filtered, washed with cold ethanol and water, and dried.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure Ethyl 4,6-dihydroxynicotinate.

Step 2: Selective Chlorination of Ethyl 4,6-dihydroxynicotinate

  • Reaction Setup: Dissolve Ethyl 4,6-dihydroxynicotinate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature with stirring.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require gentle heating to proceed to completion.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Proposed Synthesis of this compound cluster_step1 Step 1: Synthesis of Ethyl 4,6-dihydroxynicotinate cluster_step2 Step 2: Selective C5-Chlorination start Diethyl malonate + Ethyl formate + Ammonia reaction1 Hantzsch-type Condensation (Sodium Ethoxide, Ethanol) start->reaction1 Reactants product1 Ethyl 4,6-dihydroxynicotinate reaction1->product1 Product product1_input Ethyl 4,6-dihydroxynicotinate reaction2 Electrophilic Aromatic Substitution (N-Chlorosuccinimide) product1_input->reaction2 Starting Material final_product This compound reaction2->final_product Final Product

Safety Operating Guide

Prudent Disposal of Ethyl 5-chloro-4,6-dihydroxynicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 5-chloro-4,6-dihydroxynicotinate is a critical aspect of laboratory safety and environmental responsibility. Due to its nature as a chlorinated heterocyclic compound, it must be treated as hazardous waste. Improper disposal can lead to significant health risks and environmental contamination.[1][2][3] This guide provides a procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator may be required.To prevent inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area. For small spills, use an inert absorbent material like vermiculite or sand, and collect the material into a sealed container for disposal. For large spills, contact your institution's EHS department without delay.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to a strict and systematic protocol to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.

  • This waste stream should be segregated from other laboratory waste. Specifically, do not mix it with incompatible materials such as strong oxidizing agents or acids to prevent potentially violent reactions.[1]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical.

  • Ensure the container is kept tightly sealed except when adding waste.

3. Labeling:

  • The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The date accumulation started.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Once the container is full, or if waste generation is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4] Pyridine and its derivatives are known to be toxic, and chlorinated compounds can have long-lasting environmental effects.[1][2][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Isolate from Incompatible Chemicals B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS for Waste Pickup E->F G Professional Hazardous Waste Disposal F->G

Disposal Workflow for this compound.

This structured approach ensures that the disposal of this compound is managed in a way that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your local regulations and institutional guidelines as the primary source of information.

References

Personal protective equipment for handling Ethyl 5-chloro-4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Ethyl 5-chloro-4,6-dihydroxynicotinate in a laboratory setting. The following procedural guidance is based on established safety protocols for handling analogous chemical compounds and should be implemented to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is required. Based on the hazard information for structurally similar compounds, such as chlorinated pyridines and hydroxynicotinic acids, this compound should be handled as a potential skin, eye, and respiratory irritant. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Powder) Chemical-resistant gloves (Nitrile), Safety goggles with side shields, Lab coat, Respiratory protection (N95 or higher, in a fume hood)
Solution Preparation and Handling Chemical-resistant gloves (Nitrile), Safety goggles with side shields, Lab coat
Running Reactions Chemical-resistant gloves (Nitrile), Safety goggles with side shields, Lab coat, Face shield (if splash hazard exists)
Waste Disposal Chemical-resistant gloves (Nitrile), Safety goggles with side shields, Lab coat

Always inspect PPE for integrity before use and replace it if damaged. Wash hands thoroughly after handling the compound, even if gloves were worn.

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety practices is paramount. The following step-by-step procedures should be followed when working with this compound:

  • Preparation : Before handling the compound, ensure that a designated workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Engineering Controls : All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : When weighing the powder, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in the fume hood.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust clouds. Place the collected material in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Personal Hygiene : Do not eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling chemicals.

Disposal Plan: Managing Chemical Waste

This compound is a chlorinated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste management service. Do not pour any amount of this chemical or its solutions down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose_waste Dispose of Halogenated Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.